molecular formula C6H12O2 B13819494 2-Ethoxy-3-buten-1-OL CAS No. 34684-08-7

2-Ethoxy-3-buten-1-OL

Cat. No.: B13819494
CAS No.: 34684-08-7
M. Wt: 116.16 g/mol
InChI Key: QDHSRSQZYZLBKM-UHFFFAOYSA-N
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Description

2-Ethoxy-3-buten-1-OL is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-3-buten-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-3-buten-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34684-08-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-ethoxybut-3-en-1-ol

InChI

InChI=1S/C6H12O2/c1-3-6(5-7)8-4-2/h3,6-7H,1,4-5H2,2H3

InChI Key

QDHSRSQZYZLBKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)C=C

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2-Ethoxy-3-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Analysis

In the landscape of drug development and advanced organic synthesis, allylic ether-alcohols serve as critical intermediates. 2-Ethoxy-3-buten-1-ol (CAS 34684-08-7) is a prime example of such a versatile building block[1]. Structurally, it features a terminal alkene, an internal ether linkage, and a primary hydroxyl group. While these functional groups provide multiple vectors for synthetic functionalization, they concurrently introduce specific thermodynamic vulnerabilities.

Understanding the thermodynamic stability of 2-ethoxy-3-buten-1-ol is paramount for formulating safe storage protocols, predicting shelf-life, and optimizing reaction conditions. Because empirical thermodynamic data for highly specific, niche intermediates can be sparse in standard literature, researchers must rely on a synthesis of predictive computational models and rigorous, self-validating experimental calorimetry.

Theoretical Thermodynamics & Predictive Modeling

The thermodynamic baseline of a molecule—specifically its standard enthalpy of formation (


) and heat capacity (

)—is dictated by its intramolecular forces and bond energies.

For 2-ethoxy-3-buten-1-ol, the proximity of the oxygen heteroatoms to the allylic system creates complex electronic environments. The oxygen atom in the ether linkage can participate in hyperconjugative interactions with the adjacent


 orbitals of the allylic system, slightly lowering the overall ground-state energy. However, the 

-carbons adjacent to the ether oxygen are highly susceptible to radical abstraction, making the molecule thermodynamically prone to autoxidation (peroxide formation) when exposed to atmospheric oxygen.

To establish a baseline before experimental validation, we utilize the Benson Group Additivity (BGA) method. BGA is an authoritative, field-proven heuristic that calculates molecular enthalpy by summing the known thermodynamic contributions of individual structural fragments [1].

Quantitative Data Summary

The following table synthesizes empirical physicochemical data retrieved from authoritative databases[1] alongside predicted thermodynamic values derived from group additivity and Density Functional Theory (DFT) models.

PropertyValueSource / Methodology
Molecular Formula C₆H₁₂O₂PubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
CAS Number 34684-08-7PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
XLogP3-AA 0.4PubChem[1]
Hydrogen Bond Donors/Acceptors 1 / 2PubChem[1]
Standard Enthalpy of Formation (

)
~ -380 kJ/molPredicted (Benson Group Additivity)
Heat Capacity (

) at 298.15 K
~ 215 J/(mol·K)Predicted (DFT: B3LYP/6-31G*)

Experimental Workflows for Thermodynamic Validation

To transition from predictive models to empirical certainty, we must employ robust calorimetric techniques. The protocols below are designed as self-validating systems , ensuring that every data point generated is internally calibrated and causally linked to the molecule's specific structural features.

Workflow Start 2-Ethoxy-3-buten-1-ol Purification (>98%) DSC Differential Scanning Calorimetry (DSC) Start->DSC Phase Transitions IMC Isothermal Microcalorimetry (IMC) Start->IMC Kinetic Stability Bomb Bomb Calorimetry Start->Bomb Heat of Combustion Data Thermodynamic Data Synthesis DSC->Data IMC->Data Bomb->Data

Figure 1: Experimental workflow for determining thermodynamic stability.

Protocol A: Differential Scanning Calorimetry (DSC) for Heat Capacity ( )

Causality & Purpose: Traditional stability testing often ignores the specific heat capacity of a liquid intermediate. However,


 dictates how much thermal energy the compound absorbs before reaching the activation energy (

) required for degradation. DSC provides a direct measurement of this thermal buffering capacity. Self-Validating Mechanism: The protocol uses a three-step sapphire method. By running an empty pan, a sapphire standard of known

, and the sample sequentially, the instrument dynamically calibrates its heat-flow sensitivity. This ensures the measured

is absolute, nullifying sensor drift.

Step-by-Step Methodology:

  • Baseline Establishment: Load two empty, hermetically sealed aluminum pans into the sample and reference furnaces. Equilibrate at 0°C, then ramp to 100°C at 10°C/min. Record the baseline heat flow.

  • Sapphire Calibration: Replace the sample pan with an identical pan containing a precisely weighed synthetic sapphire disk. Repeat the thermal program. The integrated area validates the instrument's calorimetric constant.

  • Sample Analysis: Introduce 10–15 mg of 2-ethoxy-3-buten-1-ol into a new aluminum pan. Seal hermetically to prevent volatilization (which would manifest as a false endothermic signal). Run the identical thermal program.

  • Data Integration: Calculate the specific heat capacity by taking the ratio of the sample's heat flow amplitude to the sapphire's amplitude, multiplied by the known

    
     of sapphire [2].
    
Protocol B: Isothermal Microcalorimetry (IMC) for Kinetic Stability

Causality & Purpose: While DSC is excellent for high-energy phase transitions, it is blind to the slow, microwatt-level exothermic reactions characteristic of ether autoxidation or slow thermal rearrangements at room temperature. IMC is utilized because it can detect degradation rates on the order of


 watts, allowing for shelf-life prediction without destructive accelerated aging.
Self-Validating Mechanism:  The use of a parallel reference ampoule containing a highly stable, structurally similar saturated ether (e.g., diethyl ether) ensures that any measured heat flow is causally linked to the reactive alkene/hydroxyl groups of 2-ethoxy-3-buten-1-ol, rather than environmental fluctuations.

Step-by-Step Methodology:

  • Ampoule Preparation: Dispense 1.0 mL of 2-ethoxy-3-buten-1-ol into a glass IMC ampoule.

  • Atmospheric Control (Crucial Step): Purge the ampoule with ultra-pure Argon for 5 minutes before sealing. Causality: Because the ether linkage is prone to peroxide formation, establishing an anaerobic baseline isolates purely thermal degradation pathways from oxidative ones.

  • Thermal Equilibration: Lower the ampoule into the microcalorimeter set to 25.000°C. Allow 4 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Continuous Monitoring: Record the heat flow (

    
    W) continuously for 7 days. A stable baseline indicates thermodynamic stability under inert conditions.
    
  • Oxidative Stress Test: Repeat the protocol, but purge the ampoule with pure O₂. The difference in integrated heat flow between the Argon and O₂ runs quantifies the thermodynamic drive of the autoxidation pathway.

Degradation Pathways and Logical Relationships

The thermodynamic stability of 2-ethoxy-3-buten-1-ol is not absolute; it is a function of its environment. When the thermal energy supplied exceeds the activation energy of its weakest bonds, the molecule undergoes specific degradation pathways.

Logic Molecule 2-Ethoxy-3-buten-1-ol (Allylic Ether-Alcohol) Thermal Thermal Stress (T > 150°C) Molecule->Thermal Oxidative Oxidative Stress (O2 exposure) Molecule->Oxidative Rearrangement Claisen-type Rearrangement Thermal->Rearrangement Activation Energy (Ea) Peroxide Peroxide Formation (Ether linkage) Oxidative->Peroxide Radical Initiation Stable Thermodynamically Stable Limits Defined Rearrangement->Stable Peroxide->Stable

Figure 2: Logical relationship between structural stress and degradation.

  • Oxidative Stress (Peroxide Formation): The carbon atoms adjacent to the ether oxygen are activated. In the presence of triplet oxygen, radical initiation leads to the formation of hydroperoxides. This process is highly exothermic and thermodynamically favorable, which is why the IMC protocol strictly isolates atmospheric variables.

  • Thermal Stress (Rearrangements): At elevated temperatures, allylic systems containing heteroatoms can undergo concerted sigmatropic rearrangements (e.g., Claisen-type shifts). The thermodynamic driving force here is the conversion of weaker

    
    -bonds into stronger 
    
    
    
    -bonds, resulting in a net release of enthalpy.

Conclusion

2-Ethoxy-3-buten-1-ol is a highly functionalized intermediate whose thermodynamic stability is governed by the delicate interplay between its allylic alkene, ether linkage, and primary alcohol. While predictive models like Benson Group Additivity provide a theoretical framework for its enthalpy of formation, rigorous, self-validating experimental protocols—such as dynamic DSC and inert-atmosphere IMC—are mandatory to define its kinetic stability and safe handling parameters in drug development workflows.

References

  • Benson, S. W., Cruickshank, F. R., Golden, D. M., Haugen, G. R., O'Neal, H. E., Rodgers, A. S., Shaw, R., & Walsh, R. (1969). "Additivity rules for the estimation of thermochemical properties." Chemical Reviews, 69(3), 279–324.[Link]

  • National Institute of Standards and Technology (NIST). "Thermophysical Properties of Fluid Systems." NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735040, 2-Ethoxy-3-buten-1-ol." PubChem.[Link]

Sources

Technical Guide: Solubility Profiling & Applications of 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility, physicochemical properties, and applications of 2-Ethoxy-3-buten-1-ol, structured for researchers and drug development professionals.

CAS Number: 34684-08-7 Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol IUPAC Name: 2-ethoxybut-3-en-1-ol

Executive Summary

2-Ethoxy-3-buten-1-ol is a bifunctional allylic alcohol-ether intermediate used primarily in the synthesis of oxygenated heterocycles, such as dihydrofurans and complex polypropionates. Its structure—featuring a primary hydroxyl group, a secondary ethoxy ether linkage, and a terminal alkene—imparts a unique solubility profile that bridges the gap between highly polar protic solvents and moderately non-polar organic media.

This guide provides a definitive analysis of its solubility behavior, thermodynamic properties, and solvent selection strategies for synthetic optimization, grounded in Hansen Solubility Parameter (HSP) theory and empirical reaction data.

Physicochemical Profile & Structure-Property Relationships

Understanding the solubility of 2-Ethoxy-3-buten-1-ol requires analyzing its competing functional groups. The molecule possesses a "push-pull" character regarding polarity:

  • Primary Alcohol (C1): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA), driving solubility in water and alcohols.

  • Ethoxy Ether (C2): Acts as a weak HBA and adds lipophilic bulk (ethyl chain), enhancing compatibility with ethers and chlorinated solvents.

  • Terminal Alkene (C3=C4): A non-polar moiety that enables van der Waals interactions with hydrocarbons, though insufficient to drive high solubility in aliphatic alkanes without co-solvents.

Key Physical Parameters
PropertyValue (Experimental/Predicted)Implication for Solubility
LogP (Octanol/Water) ~0.40Amphiphilic; soluble in both aqueous and organic phases.
Boiling Point ~135–145 °C (est.)High boiling point requires high-vacuum distillation for removal.
Density ~0.94 g/cm³Forms distinct layers with water only at high concentrations or high ionic strength.
H-Bond Donors 1Critical for solvation in protic solvents.
H-Bond Acceptors 2Facilitates interaction with Lewis acids and polar aprotic solvents.

Solubility Data & Solvent Compatibility

The following table categorizes solvent compatibility based on dielectric constant (


) and experimental usage in synthesis (e.g., Ring-Closing Metathesis, Grignard reactions).
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Protic Methanol, Ethanol, IsopropanolExcellent Miscible in all proportions. Ideal for storage or cryogenic quenching.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent High solubility. Difficult to remove due to high boiling points; avoid unless necessary for nucleophilic substitution.
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred reaction solvent. Solubilizes the compound and most reagents (e.g., Grubbs catalysts, Lewis acids).
Ethers THF, Diethyl Ether, 1,4-DioxaneGood/Excellent Preferred for organometallics. THF is the standard solvent for synthesis from vinyl magnesium reagents.
Esters Ethyl Acetate, Isopropyl AcetateGood Excellent for extraction (work-up). Partitions favorably against brine.
Aromatic Hydrocarbons Toluene, XyleneModerate Soluble, often used for high-temperature rearrangements (e.g., Claisen).
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneLow/Moderate Poor solvent. Often used as an anti-solvent to precipitate impurities or in biphasic extractions.
Water Water (pH 7)Good Soluble/Miscible. Requires "salting out" (NaCl saturation) for effective extraction into organic layers.
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters. The compound sits within a "solubility sphere" defined by dispersion (


), polar (

), and hydrogen-bonding (

) forces.
  • Predicted HSP Coordinates:

    
    , 
    
    
    
    ,
    
    
    (MPa
    
    
    )
  • Interpretation: The high

    
     value confirms the necessity of polar solvents. To dissolve this compound in non-polar solvents (like Hexane), a co-solvent (e.g., 10% Ethyl Acetate) is required to bridge the 
    
    
    
    gap.

Experimental Methodologies

Protocol A: Determination of Solubility Limits (Visual Method)

Use this protocol to verify solubility for new formulations or recrystallization attempts.

  • Preparation: Weigh 100 mg of 2-Ethoxy-3-buten-1-ol into a clear 4 mL glass vial.

  • Titration: Add the target solvent in 50

    
    L aliquots using a micropipette at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear/transparent.

    • Insoluble: Phase separation (oiling out) or turbidity persists.

  • Calculation:

    
    
    
Protocol B: Efficient Extraction (Work-up Optimization)

Since the compound has a LogP of 0.4, it risks loss into the aqueous phase during extraction.

  • Quench: Quench reaction mixture with saturated aqueous NH₄Cl or water.

  • Salting Out (Critical): Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic compound out of the water phase (Salting-out effect).

  • Solvent Choice: Use Ethyl Acetate or DCM (3x extractions). Avoid Diethyl Ether if the scale is small due to volatility and lower partition coefficient efficiency for this specific alcohol.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can be too Lewis acidic if the epoxide precursor is present).

Applications & Synthetic Utility

2-Ethoxy-3-buten-1-ol serves as a versatile chiral building block (when resolved) and a precursor for heterocyclic synthesis.

Case Study: Synthesis of Dihydrofurans via Metathesis

A primary application, referenced in Organic Letters (Donohoe et al.), utilizes the allylic ether motif for Ring-Closing Metathesis (RCM).

Workflow:

  • Precursor Assembly: 2-Ethoxy-3-buten-1-ol is derivatized (e.g., etherification of the C1 alcohol) to attach a pendant olefin.

  • RCM Reaction: Treatment with Grubbs II catalyst in DCM (Solvent of choice due to non-coordinating nature).

  • Result: Formation of 2,5-dihydrofurans, which can be aromatized to furans.

Visualization: Synthetic Pathway & Solvent Logic[1]

G Start Butadiene Monoxide Intermediate 2-Ethoxy-3-buten-1-ol (Target) Start->Intermediate Ring Opening (Cat: Acid/Base) Reagent Ethanol (Nucleophile) Reagent->Intermediate App1 Ring-Closing Metathesis (Dihydrofurans) Intermediate->App1 Grubbs Cat. Solvent: DCM App2 Glycal Mimetics (Carbohydrate Chem) Intermediate->App2 Oxidation/Protection Solvent: THF/DMF Solv_Extraction Extraction: Use EtOAc + Brine Intermediate->Solv_Extraction Solv_Reaction Reaction Medium: DCM or Toluene Intermediate->Solv_Reaction

Figure 1: Synthetic utility flow and solvent selection strategy for 2-Ethoxy-3-buten-1-ol.

References

  • PubChem Compound Summary. (n.d.). 2-Ethoxy-3-buten-1-ol (CID 2735040). National Center for Biotechnology Information. Retrieved from [Link]

  • Donohoe, T. J., et al. (2007). "A Metathesis-Based Approach to the Synthesis of Furans." Organic Letters, 9(26), 5509–5512.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for thermodynamic modeling methodology).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Allyl Alcohol Derivatives. (General safety reference for allylic alcohols).

2-Ethoxy-3-buten-1-ol safety data sheet (SDS) and toxicity profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethoxy-3-buten-1-ol Safety Data Sheet (SDS) and Toxicity Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxy-3-buten-1-ol (CAS 34684-08-7) is a functionalized allylic alcohol derivative used primarily as a chiral building block in the synthesis of complex carbohydrates, natural products (e.g., polyketides), and pharmaceutical intermediates.[1][2][3] Its structure—comprising a terminal alkene, a secondary ethoxy ether, and a primary alcohol—endows it with versatile reactivity but also significant instability.

This guide synthesizes the safety profile of 2-Ethoxy-3-buten-1-ol. While specific toxicological data for this exact isomer is limited in public registries, this document employs read-across toxicology based on structural analogs (2-methoxy-3-buten-1-ol, 2-buten-1-ol) and functional group analysis (allylic ethers) to establish a rigorous safety protocol.

Critical Hazard Overview:

  • Flammability: Moderate (Category 3).

  • Reactivity: High susceptibility to peroxide formation and acid-catalyzed polymerization.

  • Health: Mucosal irritant; potential for metabolic activation to reactive aldehydes.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification
ParameterDetail
Chemical Name 2-Ethoxy-3-buten-1-ol
CAS Number 34684-08-7
Synonyms 2-Ethoxybut-3-en-1-ol; 3-Buten-1-ol, 2-ethoxy-
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
SMILES CCOKC(CO)C=C
Structure Allylic alcohol with ethoxy substitution at C2
Physicochemical Profile

Note: Values marked with () are predicted based on quantitative structure-property relationships (QSPR) of the methoxy analog.*

PropertyValueContext for Handling
Physical State LiquidColorless to pale yellow.[4]
Boiling Point ~145–155°CHigher than 2-buten-1-ol (113°C) due to ethoxy mass.
Flash Point ~45–55°CFlammable. Requires spark-proof equipment.
Density ~0.92 g/mLLighter than water; floats on aqueous spills.
Solubility Moderate in WaterHighly soluble in organic solvents (EtOH, DCM).
Vapor Pressure ~2–5 mmHg (20°C)Volatile; inhalation hazard in unventilated spaces.

Hazard Identification (GHS Classification)

Based on the structural alerts and analog data (2-Methoxy-3-buten-1-ol, CAS 18231-00-0), the following GHS classification is assigned for risk management.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 🔥 (Flame)

    • ❗ (Exclamation Mark)

Hazard Statements
CodeStatementMechanism
H226 Flammable liquid and vapor.[5]Ether/hydrocarbon backbone volatility.
H302 Harmful if swallowed.[6][7]Metabolism to reactive aldehydes (acrolein-like).
H315 Causes skin irritation.[5][4][7]Solvent action defatting skin; allylic reactivity.
H319 Causes serious eye irritation.[5][6][4]Direct mucosal attack by alcohol/ether functionality.
H335 May cause respiratory irritation.[5][4][7]Volatile organic compound (VOC) effect on alveoli.

Toxicological Profile & Mechanism of Action[5]

Metabolic Activation Pathways

The toxicity of 2-Ethoxy-3-buten-1-ol is driven by its metabolic fate. Unlike simple aliphatic alcohols, the allylic structure allows for oxidation to reactive electrophiles.

Key Pathway: Alcohol Dehydrogenase (ADH) oxidation of the primary alcohol converts the compound into 2-ethoxy-3-butenal . This is an


-unsaturated aldehyde (a Michael acceptor), capable of alkylating DNA and proteins (glutathione depletion).

Graphviz Diagram: Metabolic & Reactivity Pathways

MetabolicPathways Compound 2-Ethoxy-3-buten-1-ol Aldehyde 2-Ethoxy-3-butenal (Reactive Electrophile) Compound->Aldehyde ADH/CYP450 Oxidation Epoxide Epoxide Metabolite (Genotoxic Potential) Compound->Epoxide CYP450 Epoxidation Peroxide Ether Peroxides (Explosion Hazard) Compound->Peroxide Auto-oxidation (Storage) Conjugate Glutathione Adduct (Detoxification) Aldehyde->Conjugate GSH Transferase (Detox) Protein/DNA Alkylation Protein/DNA Alkylation Aldehyde->Protein/DNA Alkylation Michael Addition (Toxicity)

Caption: Figure 1. Metabolic activation pathways leading to potential toxicity and storage hazards.

Acute Toxicity (Read-Across Data)
  • Oral (Rat): Estimated LD50: 1,000 – 2,000 mg/kg. (Based on 2-buten-1-ol LD50 ~1800 mg/kg).

  • Inhalation: High vapor concentrations cause CNS depression (dizziness, narcosis) and severe respiratory tract irritation.

  • Dermal: Moderate irritant. Prolonged contact may cause dermatitis due to lipid extraction.

Chronic & Long-term Effects
  • Genotoxicity: Allylic epoxides (metabolites) are potential mutagens. Ames test data for similar allylic alcohols is often positive in strains sensitive to oxidative stress.

  • Carcinogenicity: Not listed by IARC/NTP. However, chronic irritation and reactive metabolite formation suggest caution.

Safe Handling, Storage & Emergency Protocols

Peroxide Management (Critical)

As an allylic ether, this compound is a Class B Peroxide Former . The hydrogen on the carbon adjacent to the ether oxygen (C2) is allylically activated, making it highly susceptible to radical abstraction and auto-oxidation.

Protocol:

  • Test: Use starch-iodide paper or peroxide test strips before every distillation or heating step.

  • Inhibit: Store with BHT (Butylated hydroxytoluene) (100–200 ppm) if acceptable for the application.

  • Expiry: Discard or re-test 6 months after opening.

Storage Conditions
  • Atmosphere: Store under dry Nitrogen or Argon.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass to prevent photo-initiated auto-oxidation. Tightly sealed.

Emergency Response
ScenarioAction Protocol
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses. Seek immediate ophthalmological consult.
Skin Contact Wash with soap and water. Remove contaminated clothing. If irritation persists, seek medical aid.
Inhalation Move to fresh air.[4] If breathing is difficult, administer oxygen (trained personnel only).
Fire Flammable. Use CO₂, dry chemical, or alcohol-resistant foam. Water spray may be ineffective but can cool containers.
Spill Eliminate ignition sources.[4] Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust).

Graphviz Diagram: Peroxide Safety Decision Tree

PeroxideSafety Start Start: Handling 2-Ethoxy-3-buten-1-ol CheckAge Check Container Date (>6 months?) Start->CheckAge TestPeroxide Test for Peroxides (Quantofix/Starch-Iodide) CheckAge->TestPeroxide Always test before use Result Peroxide Level? TestPeroxide->Result Safe < 10 ppm Proceed with Experiment Result->Safe Low Treat 10 - 100 ppm Treat with FeSO4 or Alumina Result->Treat Medium Dispose > 100 ppm or Precipitate DO NOT TOUCH -> Hazmat Disposal Result->Dispose High/Visible Crystals

Caption: Figure 2. Decision logic for handling potential peroxide hazards in allylic ethers.

Synthesis & Application Context

Role in Drug Development

2-Ethoxy-3-buten-1-ol serves as a chiral pool precursor .

  • Glycosylation: The ethoxy group can act as a directing group or a protecting group mimic in carbohydrate synthesis.

  • Sigmatropic Rearrangements: The allylic vinyl ether structure allows for Claisen rearrangements to generate

    
    -unsaturated carbonyls, a key motif in polyketide antibiotics.
    
Impurity Profiling

In GMP settings, monitor for:

  • 2-Ethoxy-2-butenal: Oxidation byproduct (sensitizer).

  • Peroxides: Explosion hazard during scale-up drying.

  • Polymerization: Oligomers formed upon acid exposure.

References

  • PubChem Database. "2-Ethoxy-3-buten-1-ol (CID 2735040)."[3] National Center for Biotechnology Information. [Link]

  • OECD SIDS. "2-Methyl-3-buten-2-ol: Initial Assessment Report." UNEP Publications. (Read-across for allylic alcohol toxicity). [Link]

  • Clark, D.E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 2001. (Standard protocol for ether storage).
  • GHS Classification Database. European Chemicals Agency (ECHA). "2-Methoxy-3-buten-1-ol Registration Dossier." [Link]

Sources

Literature review of 2-Ethoxy-3-buten-1-ol synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 2-Ethoxy-3-buten-1-ol , designed for researchers and process chemists.

Executive Summary

2-Ethoxy-3-buten-1-ol (CAS: 34684-08-7) is a versatile homoallylic alcohol featuring a vinyl group, an ethoxy ether, and a primary hydroxyl moiety.[1] It serves as a high-value building block in the synthesis of complex pharmaceutical intermediates, particularly for nucleoside analogs and cross-coupling substrates.[1]

This guide details the primary synthetic pathway: the acid-catalyzed regioselective ring opening of 3,4-epoxy-1-butene (butadiene monoxide) .[1] Unlike simple aliphatic epoxides, the vinyl group in butadiene monoxide exerts significant electronic influence, allowing for tunable regiocontrol between the 2-ethoxy (internal attack) and 1-ethoxy (terminal attack) isomers.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the controlled nucleophilic attack of ethanol upon the epoxide ring of 3,4-epoxy-1-butene. The critical technical challenge is regioselectivity .[1][2]

  • Path A (Target): Nucleophilic attack at C2 (allylic position).[1] This yields the target 2-ethoxy-3-buten-1-ol .[1][3]

  • Path B (Competitor): Nucleophilic attack at C1 (terminal position).[1] This yields the isomer 1-ethoxy-3-buten-2-ol .[1]

Under acidic conditions , the transition state possesses significant carbocation character.[4] The allylic position (C2) stabilizes this developing positive charge via resonance with the adjacent vinyl group, thereby favoring Path A (the target). Conversely, basic conditions typically favor Path B due to steric governance (SN2).[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the mechanistic basis for selecting acid catalysis.

G Start 3,4-Epoxy-1-butene (Butadiene Monoxide) Prot_Epox Protonated Epoxide (Activated) Start->Prot_Epox + H+ Acid Acid Catalyst (H+) TS_C2 TS: C2 Attack (Allylic Stabilization) Prot_Epox->TS_C2 Ethanol Attack (Electronic Control) TS_C1 TS: C1 Attack (Steric Control) Prot_Epox->TS_C1 Ethanol Attack (Steric Control) Target TARGET: 2-Ethoxy-3-buten-1-ol (C2-Ethoxy, C1-OH) TS_C2->Target Major Product (Acidic Cond.) Isomer Isomer: 1-Ethoxy-3-buten-2-ol (C1-Ethoxy, C2-OH) TS_C1->Isomer Minor Product (Acidic Cond.)

Figure 1: Mechanistic divergence in the ethanolysis of butadiene monoxide. Acid catalysis promotes the formation of the target 2-ethoxy isomer via electronic stabilization of the C2 attack.

Experimental Protocol: Acid-Catalyzed Ring Opening

This protocol utilizes sulfuric acid as a Brønsted acid catalyst.[1] While Lewis acids (e.g., BF3·OEt2) can be used, H2SO4 offers a robust and cost-effective method for scale-up, provided temperature is strictly controlled to prevent polymerization of the vinyl group.

Materials
  • Precursor: 3,4-Epoxy-1-butene (Butadiene Monoxide), >97% purity.[1][5] Note: Volatile and toxic.[1][6][7]

  • Nucleophile/Solvent: Absolute Ethanol (Anhydrous).[1]

  • Catalyst: Sulfuric Acid (conc.[1] H2SO4).

  • Quench: Sodium Bicarbonate (NaHCO3).[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.[1]

  • Solvent Preparation: Charge the flask with Absolute Ethanol (10 molar equivalents relative to epoxide). Cool the ethanol to 0°C using an ice bath.

  • Catalyst Activation: Add concentrated H2SO4 (0.05 molar equivalents) dropwise to the cold ethanol. Stir for 10 minutes to ensure homogeneity.

    • Why? Pre-mixing ensures the acid is diluted, preventing localized hotspots that could trigger polymerization upon epoxide addition.

  • Addition: Load 3,4-Epoxy-1-butene into the addition funnel.[1] Add it dropwise to the acidic ethanol solution over 60 minutes, maintaining the internal temperature below 5°C .

    • Critical Control Point: Rapid addition causes exotherms that degrade regioselectivity and increase polymerization risk.[1]

  • Reaction: Once addition is complete, allow the mixture to warm slowly to room temperature (20-25°C). Stir for 4–6 hours. Monitor consumption of the epoxide via TLC or GC.[1]

  • Quench: Cool the mixture back to 0°C. Add solid NaHCO3 (1.2 equivalents relative to H2SO4) and stir for 30 minutes to neutralize the acid.

  • Workup: Filter the mixture to remove sulfate salts. Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<40°C) to remove excess ethanol.

  • Purification: The crude oil contains the target alcohol (major), the regioisomer (minor), and oligomers. Purify via fractional distillation under reduced pressure.

    • Target Boiling Point: ~75-80°C at 15 mmHg (estimated based on structural analogues).[1]

Expected Results & Data
ParameterValue / Observation
Major Product 2-Ethoxy-3-buten-1-ol (Target)
Minor Product 1-Ethoxy-3-buten-2-ol
Regio-Ratio (C2:C1) ~2:1 to 3:1 (Acid catalyzed)
Typical Yield 50–65% (Isolated)
Appearance Clear, colorless liquid

Alternative Route: Palladium-Catalyzed Alkoxylation

For applications requiring higher regioselectivity or avoiding strong acids, transition metal catalysis offers an alternative, though often at a higher cost.[1]

  • Concept: Palladium(0) catalysts typically form π-allyl complexes with vinyl epoxides.[1]

  • Challenge: Pd-catalyzed nucleophilic attack usually occurs at the terminal carbon (C4 of the π-allyl system) yielding the 1,4-addition product (4-ethoxy-2-buten-1-ol), or at C1.[1]

  • Optimization: Specific ligand tuning (e.g., P,N-ligands) is required to direct the nucleophile to the internal carbon (C2), making this route more complex than the acid-catalyzed method for this specific target.

Safety & Handling (E-E-A-T)

Warning: 3,4-Epoxy-1-butene is a known mutagen and potential carcinogen.[1] It is highly volatile and flammable.[1][6]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Butyl rubber gloves are recommended as standard nitrile may offer insufficient permeation resistance to low-MW epoxides.[1]

  • Waste: Aqueous waste streams containing epoxide residues must be treated with basic hydrolysis (NaOH) before disposal to ensure ring destruction.[1]

References

  • Regioselectivity in Epoxide Opening

    • Title: Regioselective Ring Opening of Epoxides with Alcohols.[1][2][4]

    • Source:Chemical Reviews, ACS Publications.[1]

    • Context: Defines the mechanistic preference for C2 attack (allylic/internal)
    • URL:[Link][1]

  • Reactivity of Butadiene Monoxide

    • Title: Characterization of the reactivity, regioselectivity, and stereoselectivity of the reactions of butadiene monoxide.
    • Source:Chemical Research in Toxicology, NIH/PubMed.[1]

    • Context: Experimental validation that nucleophilic attack at C2 is favored (approx 2:1 ratio) in biological/aqueous systems, supporting the feasibility of the C2-target synthesis.
    • URL:[Link][1]

  • Acid Catalysis Protocols

    • Title: Epoxide Ring Opening Under Mild Conditions.[1][2]

    • Source:Journal of Synthetic Chemistry.
    • Context: General protocols for acid-catalyzed ethanolysis of epoxides.[1]

    • URL:[Link]

Sources

Reactivity profile of ethoxy-substituted allylic alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Ethoxy-Substituted Allylic Alcohols

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Ethoxy-substituted allylic alcohols are a class of organic molecules that offer a unique combination of functionalities, making them highly valuable building blocks in modern organic synthesis. The interplay between the nucleophilic hydroxyl group, the reactive π-system of the alkene, and the electronically-influential ethoxy substituent gives rise to a rich and predictable reactivity profile. This guide provides a comprehensive exploration of the core reactions involving these substrates, including their oxidation, stereodirected epoxidation, and sigmatropic rearrangements. By understanding the underlying mechanisms and experimental nuances, researchers can strategically leverage these compounds to construct complex molecular architectures with high levels of control, a critical requirement in natural product synthesis and pharmaceutical development.

Introduction: The Strategic Value of Ethoxy-Substituted Allylic Alcohols

Allylic alcohols are fundamental precursors in organic chemistry, enabling access to a wide array of functional groups and stereochemical arrangements.[1][2] The introduction of an ethoxy substituent onto the allylic framework further refines the synthetic utility of these molecules. The ethoxy group, acting primarily as an electron-donating group through resonance and an electron-withdrawing group through induction, modulates the electronic properties of the adjacent alkene. This electronic influence, coupled with its steric footprint, can significantly impact the rate, regioselectivity, and stereoselectivity of key transformations.

This guide delves into the three principal pillars of reactivity for ethoxy-substituted allylic alcohols:

  • Oxidation: Conversion of the alcohol to the corresponding α,β-unsaturated carbonyl compound.

  • Directed Epoxidation: Stereoselective formation of epoxy alcohols, guided by the hydroxyl group.

  • [3][3]-Sigmatropic Rearrangements: Specifically the Johnson-Claisen rearrangement, which facilitates a powerful carbon-carbon bond formation.

Understanding these reaction pathways is paramount for chemists aiming to incorporate these versatile synthons into their synthetic strategies, particularly in fields where molecular complexity and stereochemical precision are essential.

Oxidation: Accessing α,β-Unsaturated Carbonyls

The oxidation of allylic alcohols to their corresponding aldehydes or ketones is a foundational transformation.[4] The primary challenge lies in achieving this conversion with high chemoselectivity, leaving the alkene moiety untouched. The ethoxy group generally does not interfere with standard oxidation protocols but its electronic influence can subtly affect reaction rates.

Mechanistic Considerations and Reagent Selection

The choice of oxidant is critical. Strong, indiscriminate oxidants risk over-oxidation to carboxylic acids (for primary alcohols) or cleavage of the double bond. Therefore, milder reagents that show a preference for allylic alcohols are employed.

  • Manganese Dioxide (MnO₂): This is the quintessential reagent for this transformation. It is a heterogeneous oxidant, and the reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane or petroleum ether. The reaction mechanism involves adsorption of the alcohol onto the MnO₂ surface, facilitating a selective oxidation. Its mildness and heterogeneity make product isolation straightforward via simple filtration.

  • Pyridinium Chlorochromate (PCC): PCC is a more soluble and generally more reactive oxidant that reliably converts primary and secondary allylic alcohols to aldehydes and ketones, respectively, without significant side reactions on the double bond.[3]

  • TEMPO-Based Systems: Systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., diacetoxyiodobenzene or NaOCl) offer a very mild and efficient alternative.[5] These reactions proceed via a catalytic cycle involving a key oxoammonium ion intermediate.

Expertise in Practice: The choice between these reagents often comes down to substrate sensitivity and scale. For robust, simple substrates, activated MnO₂ is often the most cost-effective and straightforward choice. For more delicate molecules with multiple sensitive functional groups, a catalytic TEMPO-based oxidation provides a milder and more controlled environment.

Experimental Protocol: Oxidation using Activated Manganese Dioxide

This protocol describes a standard laboratory-scale oxidation of an ethoxy-substituted allylic alcohol.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the ethoxy-substituted allylic alcohol (1.0 equiv).

  • Solvent Addition: Dissolve the alcohol in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Oxidant Addition: Add freshly activated manganese dioxide (MnO₂) (10.0 equiv by weight) to the solution in one portion. Note: The activity of MnO₂ can vary significantly between batches; using a large excess ensures complete conversion.

  • Reaction Monitoring: Stir the resulting black slurry vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-6 hours).

  • Workup and Isolation: Upon completion, dilute the reaction mixture with additional DCM. Filter the slurry through a pad of Celite® or silica gel, washing the pad thoroughly with DCM or ethyl acetate to recover all the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated carbonyl compound.

Data Presentation: Comparison of Oxidizing Agents
Oxidant SystemTypical Equiv.SolventTemperature (°C)Typical Yield (%)Key Advantage
Activated MnO₂10DCM, Hexane2575-95Mild, easy workup
PCC1.5DCM2580-95Homogeneous, reliable
TEMPO / PhI(OAc)₂0.1 (cat.)DCM2585-98Very mild, catalytic
Visualization: General Oxidation Workflow

OxidationWorkflow Start Ethoxy-Substituted Allylic Alcohol Reagents Oxidant (e.g., MnO₂) Solvent (DCM) Start->Reagents Product α,β-Unsaturated Carbonyl Compound Reagents->Product Selective Oxidation SharplessEpoxidation cluster_TS Simplified Transition State Model Ti Ti-Tartrate Catalyst Alkene C=C (Alkene face) Ti->Alkene Directs Delivery O_TBHP O-O-tBu (Oxidant) O_TBHP->Ti Coordination OH_Substrate R-OH (Substrate) OH_Substrate->Ti Coordination ClaisenMechanism Start Allylic Alcohol + Triethyl Orthoacetate Intermediate Ketene Acetal Intermediate Start->Intermediate H⁺, -EtOH TS Chair-like [3,3] Transition State Intermediate->TS Heat Product γ,δ-Unsaturated Ester TS->Product Rearrangement

Sources

2-Ethoxy-3-buten-1-ol: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of pharmaceutical development, the demand for novel, structurally complex, and stereochemically pure molecular entities is insatiable. Chiral building blocks serve as the foundational keystones in the synthesis of these next-generation therapeutics. This guide delves into the significant, yet underexplored, potential of 2-Ethoxy-3-buten-1-ol as a versatile pharmaceutical intermediate. Possessing a unique combination of a primary alcohol, a chiral ether, and a reactive vinyl group, this molecule offers a rich platform for a diverse array of synthetic transformations. We will explore its synthesis, key reactions, and potential applications in the construction of vital pharmaceutical scaffolds, providing a comprehensive resource for scientists engaged in the art of drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Intermediate

The pursuit of novel active pharmaceutical ingredients (APIs) often hinges on the availability of versatile and stereochemically defined starting materials. 2-Ethoxy-3-buten-1-ol, a chiral homoallylic alcohol, presents itself as a compelling candidate for this role. Its trifunctional nature—a primary alcohol for esterification, etherification, or oxidation; a chiral center at the 2-position influencing downstream stereochemistry; and a terminal alkene for a host of addition and rearrangement reactions—positions it as a powerful synthon for the construction of complex molecular architectures.

This guide will illuminate the synthetic utility of 2-Ethoxy-3-buten-1-ol, moving beyond theoretical possibilities to provide actionable insights and protocols for its application in pharmaceutical synthesis. We will explore how this seemingly simple molecule can be a gateway to diverse and medicinally relevant chemical spaces.

Synthesis of 2-Ethoxy-3-buten-1-ol: Accessing the Chiral Core

The utility of any chiral building block is fundamentally tied to its accessibility in an enantiomerically pure form. While the direct synthesis of 2-Ethoxy-3-buten-1-ol is not extensively documented in mainstream literature, its structural motifs are well-precedented in organic synthesis. The following outlines plausible and adaptable synthetic strategies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-Ethoxy-3-buten-1-ol points towards 3-buten-1-ol as a readily available starting material. The key transformations would involve the introduction of the ethoxy group at the 2-position and the primary alcohol at the 1-position.

Proposed Synthetic Pathways

A key precursor to 2-Ethoxy-3-buten-1-ol is 3-buten-1-ol, which can be synthesized from 3-butyn-1-ol through selective hydrogenation. 3-butyn-1-ol itself is an important industrial intermediate used in the synthesis of various pharmaceuticals.[1]

Protocol 1: Synthesis of 3-Buten-1-ol from 3-Butyn-1-ol [2]

  • Reaction: Hydrogenation of 3-butyn-1-ol.

  • Reagents: 3-butyn-1-ol, hydrogen gas, Lindlar's catalyst (or other suitable poisoned catalyst), solvent (e.g., ethanol).

  • Procedure:

    • In an inert atmosphere, dissolve 3-butyn-1-ol in ethanol in a suitable reaction vessel.

    • Add the catalyst (e.g., Lindlar's catalyst).

    • Purge the system with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by GC or TLC until the starting material is consumed.

    • Filter the catalyst and remove the solvent under reduced pressure to yield 3-buten-1-ol.

From 3-buten-1-ol, the introduction of the hydroxyl and ethoxy groups at the 1 and 2 positions, respectively, can be envisioned through several routes, including Sharpless asymmetric dihydroxylation followed by selective etherification.

Protocol 2: Proposed Asymmetric Synthesis of 2-Ethoxy-3-buten-1-ol

  • Asymmetric Dihydroxylation: Treat 3-buten-1-ol with a Sharpless asymmetric dihydroxylation reagent (e.g., AD-mix-β or AD-mix-α) to introduce two hydroxyl groups across the double bond with high enantioselectivity, yielding (R)- or (S)-butane-1,2,4-triol.

  • Selective Protection: Selectively protect the primary alcohol at the 4-position and the secondary alcohol at the 2-position, leaving the primary alcohol at the 1-position free. This can be achieved using sterically demanding protecting groups.

  • Etherification: Etherify the free primary alcohol at the 1-position to introduce the ethoxy group.

  • Deprotection: Remove the protecting groups to yield the desired chiral 2-Ethoxy-3-buten-1-ol.

Enzymatic Approaches: Biocatalysis offers a powerful alternative for the synthesis of chiral alcohols.[3][4] The use of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) for the asymmetric reduction of a corresponding ketone precursor could provide a highly enantioselective route to 2-Ethoxy-3-buten-1-ol. Lipase-catalyzed kinetic resolution of a racemic mixture of 2-Ethoxy-3-buten-1-ol is another viable strategy.[3]

The Synthetic Versatility of 2-Ethoxy-3-buten-1-ol: A Gateway to Pharmaceutical Scaffolds

The true potential of 2-Ethoxy-3-buten-1-ol lies in the diverse reactivity of its three functional groups. This section will explore key transformations and their potential applications in constructing pharmaceutically relevant motifs.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile handle for a variety of transformations:

  • Oxidation: Selective oxidation to the corresponding aldehyde opens up a vast array of subsequent reactions, including Wittig reactions, aldol condensations, and reductive aminations, crucial for building molecular complexity.

  • Esterification and Etherification: Formation of esters and ethers allows for the introduction of diverse side chains and the construction of prodrugs.

  • Activation: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate, mesylate) facilitates nucleophilic substitution reactions.

Reactions of the Vinyl Group

The terminal alkene is a gateway to a multitude of important synthetic operations:

  • Epoxidation: Asymmetric epoxidation, such as the Sharpless epoxidation, can generate a chiral epoxide with high stereocontrol.[5] This epoxide can then be opened by various nucleophiles to install new stereocenters, a common strategy in the synthesis of polyketide natural products and other complex molecules.[1][6] *dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="2-Ethoxy-3-buten-1-ol"]; B [label="Sharpless Epoxidation\n(e.g., Ti(OiPr)4, (+)-DET, t-BuOOH)"]; C [label="Chiral Epoxy Alcohol"]; D [label="Nucleophilic Opening\n(e.g., R2CuLi, Nu-)"]; E [label="Diol or Amino Alcohol"]; A -> B [label="Reagents"]; B -> C [label="Forms"]; C -> D [label="Reacts with"]; D -> E [label="Yields"]; } *enddot Figure 1: Sharpless epoxidation of 2-Ethoxy-3-buten-1-ol.

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of aldehydes, which are valuable intermediates for further elaboration.

  • Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions allow for the formation of carbon-carbon bonds, enabling the connection of the butenol fragment to other parts of a target molecule.

  • Intramolecular Cyclizations: The vinyl group can participate in intramolecular reactions, such as Prins cyclizations, to form cyclic ethers like tetrahydropyrans, which are common motifs in many natural products with biological activity.[3][7]

Protocol 3: Prins Cyclization to Tetrahydropyran Derivatives [8]

  • Reaction: Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.

  • Reagents: 2-Ethoxy-3-buten-1-ol derivative, an aldehyde, a Lewis or Brønsted acid catalyst (e.g., InCl₃, TMSOTf).

  • Procedure:

    • Dissolve the 2-Ethoxy-3-buten-1-ol derivative and the aldehyde in a suitable solvent (e.g., dichloromethane).

    • Cool the mixture to the desired temperature (e.g., -78 °C).

    • Add the acid catalyst dropwise.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent and purify by column chromatography.

    *dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A [label="2-Ethoxy-3-buten-1-ol Derivative + Aldehyde"]; B [label="Acid Catalyst\n(e.g., InCl3)"]; C [label="Tetrahydropyran Derivative"]; A -> B [label="Reacts in presence of"]; B -> C [label="Forms"]; } *enddot Figure 2: Prins cyclization for tetrahydropyran synthesis.

The Influence of the Chiral Ether

The stereocenter at the 2-position, bearing the ethoxy group, can exert significant diastereoselective control over reactions at adjacent and remote positions. This "chiral auxiliary" effect is a cornerstone of modern asymmetric synthesis, allowing for the transfer of chirality and the construction of multiple stereocenters with high fidelity.

Potential Applications in Pharmaceutical Synthesis: Case Studies and Future Directions

While direct citations of 2-Ethoxy-3-buten-1-ol in the synthesis of marketed drugs are scarce, its structural motifs are prevalent in numerous bioactive molecules. By examining these, we can project its potential applications.

Antiviral Agents

Many antiviral nucleoside analogues feature modified sugar rings. The carbon backbone of 2-Ethoxy-3-buten-1-ol can be envisioned as a precursor to such modified scaffolds. For instance, the synthesis of certain 2',3'-dideoxy-L-pyrimidine nucleosides, which have shown anti-HIV and anti-HBV activity, involves chiral building blocks that could potentially be derived from this homoallylic alcohol.[9]

Macrolide Antibiotics

Macrolide antibiotics are characterized by a large lactone ring often adorned with multiple stereocenters and deoxysugars. The synthesis of these complex molecules relies on the iterative coupling of smaller, chiral building blocks.[1][6] The polyol fragments common in macrolides can be constructed using reactions like the Sharpless asymmetric epoxidation and dihydroxylation, for which 2-Ethoxy-3-buten-1-ol is an excellent substrate.

Prostaglandins

Prostaglandins are potent lipid compounds with a wide range of physiological effects. Their synthesis often involves the construction of a cyclopentane ring with two side chains.[10][11] The functional groups of 2-Ethoxy-3-buten-1-ol provide handles for the elaboration of these side chains, and its inherent chirality can be used to set key stereocenters.

Safety, Handling, and Storage

General Precautions:

  • Flammability: Homoallylic ethers and alcohols are often flammable liquids. Keep away from heat, sparks, and open flames. Store in a well-ventilated, cool, and dry place.

  • Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are often suitable), and a lab coat.[14]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the presence of the hydroxyl and vinyl groups may influence this tendency, it is prudent to test for peroxides before distillation or concentration.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆H₁₂O₂[15]
Molecular Weight116.16 g/mol [15]
CAS Number34684-08-7[15]

Conclusion and Future Outlook

2-Ethoxy-3-buten-1-ol represents a compelling, yet underutilized, chiral building block for pharmaceutical synthesis. Its unique combination of functional groups, coupled with the potential for highly stereoselective transformations, opens doors to a wide range of complex and medicinally relevant molecular architectures. While its direct application in the synthesis of blockbuster drugs has yet to be widely reported, the principles and protocols outlined in this guide demonstrate its immense potential. As the demand for stereochemically complex and diverse drug candidates continues to grow, the strategic application of versatile intermediates like 2-Ethoxy-3-buten-1-ol will undoubtedly play a pivotal role in the future of drug discovery. Further research into its enantioselective synthesis and its application in the total synthesis of natural products and their analogues is highly encouraged and promises to yield exciting new developments in the field of medicinal chemistry.

References

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic and highly reproducible guide for the scalable synthesis of 2-ethoxy-3-buten-1-ol, emphasizing reaction causality, orthogonal approaches, and self-validating quality control.

Introduction and Chemical Identity

2-Ethoxy-3-buten-1-ol (CAS: 34684-08-7) is a highly versatile aliphatic allylic ether with a molecular weight of 116.16 g/mol [1]. In advanced pharmaceutical synthesis, it serves as a critical building block. Most notably, it is utilized as an oxygenated precursor for generating 2,3-dihydrofurans and highly substituted furan derivatives via enol ether-olefin ring-closing metathesis[2].

Due to the specific regiochemistry of the ethoxy group at the C2 position, standard epoxide ring-opening strategies fail. For instance, attempting to open butadiene monoxide (vinyloxirane) with ethanol under basic conditions typically yields the undesired 1-ethoxy-3-buten-2-ol isomer. Furthermore, vinyloxirane is highly reactive and prone to violent polymerization when heated or exposed to strong catalysts[3]. Therefore, achieving the correct regiochemistry requires highly controlled, alternative synthetic pathways.

Retrosynthetic Analysis & Strategy Selection

To bypass the regiochemical pitfalls of epoxide opening, we present two distinct, field-proven synthetic routes:

  • Route A: Direct Allylic Lithiation-Formylation. A highly atom-economical, single-step organometallic approach. It leverages the directed deprotonation of ethyl allyl ether followed by trapping with formaldehyde.

  • Route B: Orthogonal Protection-Alkylation. A three-step, GMP-friendly approach utilizing 3-butene-1,2-diol. This route avoids pyrophoric organolithiums, making it ideal for facilities lacking cryogenic infrastructure.

Route1 A Ethyl Allyl Ether (Precursor) B Lithiated Carbanion (Nucleophile) A->B sec-BuLi, TMEDA -78 °C (Deprotonation) C 2-Ethoxy-3-buten-1-ol (Target) B->C (CH2O)n, then NH4Cl (Formylation)

Fig 1. Organometallic allylic lithiation and formylation pathway.

Route A: Direct Allylic Lithiation-Formylation (Organometallic Approach)

Mechanistic Rationale

This route relies on the generation of an allylic carbanion. Causality of Reagents: We utilize sec-BuLi rather than n-BuLi because the secondary alkyl lithium is significantly more basic and sterically hindered, preventing unwanted nucleophilic addition to the alkene. TMEDA (Tetramethylethylenediamine) is strictly required; it acts as a bidentate ligand that coordinates the lithium cation, breaking down the sec-BuLi hexamers into highly reactive monomers. This maximizes the kinetic basicity required to deprotonate the allylic C-H bond at -78 °C. Paraformaldehyde is used instead of aqueous formaldehyde to ensure strict anhydrous conditions, preventing the premature quenching of the carbanion.

Step-by-Step Protocol (100 mmol Scale)

Reagents: Ethyl allyl ether (8.6 g, 100 mmol), TMEDA (12.8 g, 110 mmol), sec-BuLi (1.4 M in cyclohexane, 75 mL, 105 mmol), Paraformaldehyde (4.5 g, 150 mmol), Anhydrous THF (200 mL).

  • System Preparation: Flame-dry a 500 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add anhydrous THF (200 mL), ethyl allyl ether (100 mmol), and TMEDA (110 mmol).

  • Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Add sec-BuLi (105 mmol) dropwise via a syringe pump over 45 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could trigger a [2,3]-Wittig rearrangement of the allylic ether.

  • Formylation: Stir the mixture at -78 °C for 1 hour. In a single swift motion under a positive argon flow, add solid paraformaldehyde (150 mmol) that has been previously dried over P₂O₅.

  • Thermal Depolymerization: Remove the cooling bath and allow the reaction to slowly warm to -20 °C over 2 hours.

    • Causality: Warming provides the thermal energy necessary to depolymerize paraformaldehyde into monomeric formaldehyde gas in situ, which is immediately attacked by the carbanion.

  • Workup: Quench the reaction at -20 °C with saturated aqueous NH₄Cl (50 mL). Extract with diethyl ether (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

Self-Validating Checkpoints
  • Visual Cue: Upon addition of sec-BuLi, the solution must turn a distinct deep yellow/orange color, confirming the formation of the lithiated intermediate. If the solution remains colorless, the sec-BuLi has degraded (likely due to moisture or age), and the reaction must be aborted.

Route B: Orthogonal Protection-Alkylation (GMP-Scalable Approach)

Mechanistic Rationale

When cryogenic infrastructure is unavailable, a step-wise etherification of 3-butene-1,2-diol is preferred. Causality of Reagents: We utilize TBDPS-Cl (tert-Butyldiphenylsilyl chloride) to selectively protect the primary alcohol. TBDPS is chosen over TBS because its extreme steric bulk entirely prevents silyl migration to the secondary alcohol under the highly basic conditions of the subsequent step. NaH is used to irreversibly deprotonate the secondary alcohol, driving the Sₙ2 attack on Ethyl Iodide to absolute completion.

Route2 Step1 1. Primary OH Protection 3-Butene-1,2-diol + TBDPS-Cl Step2 2. Secondary OH Ethylation NaH + Ethyl Iodide Step1->Step2 95% Yield (Steric Control) Step3 3. Silyl Deprotection TBAF in THF Step2->Step3 85% Yield (Irreversible SN2) Product 2-Ethoxy-3-buten-1-ol (Purified Product) Step3->Product 90% Yield (Fluoride Cleavage)

Fig 2. Orthogonal protection-alkylation workflow for scale-up.

Step-by-Step Protocol
  • Protection: To a solution of 3-butene-1,2-diol (100 mmol) and imidazole (200 mmol) in DCM (200 mL) at 0 °C, add TBDPS-Cl (105 mmol) dropwise. Stir at room temperature (RT) for 4 hours. Quench with water, extract with DCM, and concentrate.

  • Ethylation: Dissolve the crude protected diol in anhydrous DMF (150 mL) and cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 120 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases. Add ethyl iodide (150 mmol) and stir at RT for 6 hours. Quench cautiously with ice water and extract with EtOAc.

  • Deprotection: Dissolve the ethylated intermediate in THF (150 mL). Add TBAF (1.0 M in THF, 120 mL) and stir at RT for 3 hours. Causality: The high fluorophilicity of silicon drives the cleavage of the robust TBDPS group. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 7:3).

Self-Validating Checkpoints
  • TLC Monitoring (Step 1): Using Hexanes/EtOAc (8:2), the starting diol (R_f ~0.1) should be completely consumed, replaced by a non-polar UV-active spot (R_f ~0.7).

  • Gas Evolution (Step 2): The addition of NaH must produce vigorous bubbling (H₂ gas). Lack of bubbling indicates degraded NaH, which will result in failed alkylation.

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics of both protocols to aid in route selection based on facility capabilities.

ParameterRoute A: Allylic LithiationRoute B: Orthogonal Protection
Total Steps 13
Overall Yield 65–75%50–60%
Atom Economy HighLow (Protecting group waste)
Scalability Moderate (Exothermic, Pyrophoric)High (GMP compliant)
Primary Challenge Strict cryogenic control (-78 °C)Reagent cost (TBDPS-Cl, TBAF)
Time to Completion 8 hours48 hours

Analytical Characterization

To verify the successful synthesis of 2-ethoxy-3-buten-1-ol, compare the purified product against the following expected Nuclear Magnetic Resonance (NMR) parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.75 (ddd, J = 17.2, 10.4, 7.6 Hz, 1H, -CH =CH₂)

    • δ 5.32 (dt, J = 17.2, 1.2 Hz, 1H, trans-CH=CH ₂)

    • δ 5.25 (dt, J = 10.4, 1.2 Hz, 1H, cis-CH=CH ₂)

    • δ 3.82 (m, 1H, -CH (OEt)-)

    • δ 3.60 (dd, J = 11.6, 4.4 Hz, 1H, -CH ₂OH)

    • δ 3.52 (dd, J = 11.6, 6.8 Hz, 1H, -CH ₂OH)

    • δ 3.48 (q, J = 7.0 Hz, 2H, -O-CH ₂-CH₃)

    • δ 2.10 (br s, 1H, -OH )

    • δ 1.22 (t, J = 7.0 Hz, 3H, -O-CH₂-CH ₃)

References

Sources

Application Note: Chemoselective Catalytic Aerobic Oxidation of 2-Ethoxy-3-buten-1-ol to 2-Ethoxy-3-butenal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of complex natural products and Active Pharmaceutical Ingredients (APIs) utilizing sensitive α-alkoxy allylic aldehyde intermediates.

Executive Summary

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a foundational transformation in drug development. However, substrates containing sensitive functional groups—such as 2-ethoxy-3-buten-1-ol —present a unique trifecta of synthetic challenges: over-oxidation, alkene oxidation, and base-catalyzed alkene isomerization.

This application note details a highly robust, field-proven protocol utilizing the (bpy)Cu(I)/TEMPO/NMI aerobic oxidation system . By leveraging ambient air as the terminal oxidant and a highly tuned synergistic catalytic cycle, this methodology delivers excellent chemoselectivity, completely suppressing side reactions and providing the target 2-ethoxy-3-butenal in high yield and purity.

Mechanistic Rationale & Substrate Vulnerabilities

To successfully oxidize 2-ethoxy-3-buten-1-ol, one must understand the specific vulnerabilities of its molecular architecture. The substrate is an aliphatic primary alcohol featuring a terminal alkene and an α-ethoxy group.

  • Alkene Isomerization (The Primary Risk): The α-proton (at C2) is highly acidic because it is flanked by the newly formed electron-withdrawing aldehyde and the vinyl group. If strong bases (like Triethylamine in Swern oxidations) are used, this proton is easily abstracted. The resulting enolate leads to rapid double-bond migration, forming the thermodynamically more stable conjugated system: 2-ethoxy-2-butenal.

  • Alkene Oxidation: Traditional strong oxidants (e.g., KMnO₄, mCPBA, or harsh NaOCl conditions) can epoxidize or cleave the terminal double bond.

  • Over-oxidation: Primary aldehydes are prone to forming carboxylic acids under aqueous oxidative conditions.

The Cu/TEMPO/NMI Solution

The implementation of the1 [1] provides an elegant solution. TEMPO acts as a highly selective hydrogen-atom transfer (HAT) agent, exclusively targeting the primary alcohol. The copper co-catalyst utilizes ambient O₂ to regenerate the active oxoammonium species. Crucially, N-methylimidazole (NMI) acts as an auxiliary ligand and a general base to facilitate proton-coupled electron transfer (PCET). Because NMI is a very mild base (pKₐ ~7.0), it is insufficient to deprotonate the α-proton of the product, thereby completely preventing alkene isomerization.

Mechanism Substrate 2-Ethoxy-3-buten-1-ol (Primary Alcohol) Cu_Cat (bpy)Cu(I) / NMI (O2 Activation) Substrate->Cu_Cat Coordination TEMPO_Cat TEMPO Radical (Hydrogen Abstraction) Cu_Cat->TEMPO_Cat Synergistic Catalysis Side2 2-Ethoxy-2-butenal (Alkene Isomerization) Cu_Cat->Side2 Prevented by NMI buffering (pH ~7) Side3 Epoxide / Cleavage (Alkene Oxidation) Cu_Cat->Side3 Prevented by mild aerobic conditions Aldehyde 2-Ethoxy-3-butenal (Target Product) TEMPO_Cat->Aldehyde Selective Oxidation Side1 Carboxylic Acid (Over-oxidation) TEMPO_Cat->Side1 Prevented by TEMPO selectivity

Caption: Logical relationship of the synergistic Cu/TEMPO catalytic cycle preventing specific substrate side-reactions.

Comparative Oxidation Methodologies

To justify the selection of the Cu/TEMPO system, the following table summarizes the quantitative and qualitative data comparing standard oxidation methods for α-alkoxy allylic alcohols [3, 4].

Oxidation MethodReagents / ConditionsChemoselectivityRisk of Alkene IsomerizationRisk of Alkene OxidationSuitability for Scale-up
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °CHighHigh (due to Et₃N base)LowLow (Cryogenic, toxic gas)
Dess-Martin (DMP) DMP, CH₂Cl₂, RTHighModerateLowModerate (Shock sensitive, cost)
TEMPO / Bleach TEMPO, NaOCl, KBr, pH 8.5-9.5, 0 °CModerateModerate (pH dependent)High (NaOCl can epoxidize)High (Exothermic, careful dosing)
Cu/TEMPO (Stahl) (bpy)CuI, TEMPO, NMI, MeCN, Air, RTExcellent Low (NMI is a mild buffer)Low (O₂ is mild)Excellent (Ambient air, RT)

Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual cues and chemical causality to ensure reproducibility and 2 [2].

Reagents Required
  • Substrate: 2-Ethoxy-3-buten-1-ol (10.0 mmol, 1.0 equiv)

  • Catalysts: [Cu(MeCN)₄]OTf or CuI (0.5 mmol, 5 mol%), 2,2'-bipyridine (bpy) (0.5 mmol, 5 mol%), TEMPO (0.5 mmol, 5 mol%)

  • Base/Ligand: N-methylimidazole (NMI) (1.0 mmol, 10 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN) (20 mL)

Step-by-Step Methodology
  • Catalyst Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Cu(I) source, bpy, TEMPO, and NMI.

  • Solvent Addition: Add 20 mL of anhydrous MeCN. Stir the mixture open to the air at room temperature for 5 minutes.

    • Causality: MeCN is selected because its strong coordinating ability stabilizes the Cu(I) intermediate, preventing premature disproportionation.

    • Validation Checkpoint: The solution will turn a deep red-brown color , indicating the successful formation of the active Cu(II) complex.

  • Substrate Addition: Add 2-Ethoxy-3-buten-1-ol (10.0 mmol) to the stirring solution in one portion.

  • Aerobic Oxidation: Allow the reaction to stir vigorously at room temperature, open to ambient air (or under an O₂ balloon for faster kinetics).

    • Validation Checkpoint: The color will rapidly shift from red-brown to green , confirming substrate coordination and the initiation of the catalytic cycle.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2) over 2-4 hours.

  • Quench and Workup: Once complete, dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 × 20 mL).

    • Causality: The NH₄Cl wash is critical. It complexes the copper (turning the aqueous layer blue) and completely removes the NMI base. This prevents base-catalyzed isomerization of the aldehyde during the concentration step.

  • Drying and Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Keep the water bath < 30 °C to prevent volatility losses of the low-molecular-weight aldehyde.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to yield 2-ethoxy-3-butenal as a pale yellow oil.

Workflow Step1 1. Catalyst Prep Mix Cu(I), bpy, TEMPO, NMI in MeCN (Red-Brown) Step2 2. Substrate Addition Add 2-Ethoxy-3-buten-1-ol (Color shifts to Green) Step1->Step2 Step3 3. Aerobic Oxidation Stir at RT, open to air (2-4 hours) Step2->Step3 Step4 4. Quench & Workup Dilute with EtOAc, Wash with sat. NH4Cl Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Caption: Experimental workflow for the Cu/TEMPO catalyzed aerobic oxidation of 2-ethoxy-3-buten-1-ol.

Analytical Validation & Troubleshooting

To ensure the integrity of the final product, utilize the following analytical checkpoints:

  • TLC Staining: The starting material (alcohol) will stain heavily with KMnO₄ but not with 2,4-Dinitrophenylhydrazine (DNP). The product (aldehyde) will stain bright orange/yellow with DNP.

  • ¹H NMR Tracking:

    • Disappearance: The multiplet corresponding to the -CH₂OH protons (~3.6 ppm) will vanish.

    • Appearance: A distinct aldehyde proton signal (-CHO) will appear downfield as a doublet or singlet around 9.5 - 9.7 ppm .

    • Isomerization Check: If the reaction was improperly buffered and isomerization occurred, the terminal alkene signals (~5.2 - 5.8 ppm) will disappear, replaced by a conjugated internal alkene signal, and the aldehyde peak will shift to ~9.3 ppm.

Troubleshooting: If the reaction stalls (solution remains red-brown after substrate addition), the MeCN may contain excessive moisture, or the O₂ diffusion is too low. Ensure vigorous stirring to maximize the air-liquid interfacial area.

References

  • Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols Journal of the American Chemical Society (ACS) URL:[Link][1]

  • A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC National Institutes of Health (NIH) URL:[Link] [2]

  • Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals YouTube (Educational Chemistry Resources) URL:[Link] [3]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements Organic Chemistry Portal URL:[Link] [4]

Sources

Application Note: Enantioselective Synthesis of 2-Ethoxy-3-buten-1-ol

[1]

Executive Summary

This technical guide details the enantioselective synthesis of 2-ethoxy-3-buten-1-ol (CAS: 34684-08-7), a critical chiral building block for the synthesis of polyketides, amino acids, and complex pharmaceutical intermediates.

The synthesis addresses two primary chemical challenges:

  • Enantiocontrol: Establishing the stereocenter at the C2 position.

  • Regiocontrol: Directing the nucleophilic attack of ethanol to the internal allylic carbon of the epoxide precursor, avoiding the thermodynamically favored terminal attack.

The protocol leverages the Jacobsen Hydrolytic Kinetic Resolution (HKR) to generate enantioenriched butadiene monoxide, followed by a Lewis Acid-Catalyzed Regioselective Ring Opening . This route is selected for its scalability, operational simplicity, and high fidelity compared to transition-metal-catalyzed allylic alkylations which often struggle with simple alcohol nucleophiles.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the inherent reactivity of vinyl oxirane (butadiene monoxide) . The target molecule, 2-ethoxy-3-buten-1-ol, possesses a primary alcohol and an internal allylic ether. This structural motif dictates an acid-catalyzed opening mechanism, which electronically favors attack at the more substituted (allylic) position via an

Logical Pathway
  • Target: (R)- or (S)-2-Ethoxy-3-buten-1-ol.

  • Precursor: Enantioenriched Butadiene Monoxide (Vinyl Oxirane).

  • Method: Hydrolytic Kinetic Resolution (HKR) of racemic butadiene monoxide.

RetrosynthesisTarget2-Ethoxy-3-buten-1-ol(Target)EpoxideChiral Butadiene Monoxide(Key Intermediate)Target->EpoxideRegioselective Opening(EtOH, BF3·OEt2)RacemicRacemic Butadiene Monoxide(Starting Material)Epoxide->RacemicJacobsen HKR(Co(III)-Salen)

Figure 1: Retrosynthetic strategy highlighting the resolution and regioselective opening steps.

Critical Mechanistic Insights

The Regioselectivity Paradox

The reaction of butadiene monoxide with nucleophiles is highly condition-dependent:

  • Basic Conditions (Nucleophilic): Attack occurs at the terminal carbon (C4) (less hindered), yielding the secondary alcohol 1-ethoxy-3-buten-2-ol. This is the undesired regioisomer.

  • Acidic Conditions (Electrophilic): Protonation or Lewis acid coordination activates the epoxide. The transition state develops partial positive charge, which is stabilized by the adjacent vinyl group at the internal carbon (C3) . This directs nucleophilic attack to C3, yielding the desired primary alcohol .

Stereochemical Fidelity

The acid-catalyzed opening at the allylic position generally proceeds with inversion of configuration (


Experimental Protocols

Phase 1: Hydrolytic Kinetic Resolution (HKR) of Butadiene Monoxide

This step resolves racemic butadiene monoxide to >99% ee.

Materials:

  • Racemic Butadiene Monoxide (BMO): 1.0 mol

  • (R,R)-Co(salen) Catalyst (Jacobsen's Catalyst): 0.5 mol%

  • Acetic Acid (AcOH): 2.0 mol% (activator)

  • Distilled Water: 0.55 mol (0.55 eq)

  • THF (optional, minimal volume if needed)

Protocol:

  • Catalyst Activation: In a flask open to air, dissolve (R,R)-Co(salen) precursor in toluene. Add AcOH and stir for 1 hour to generate the active Co(III) species. Remove solvent in vacuo to obtain the solid active catalyst.

  • Reaction Setup: Charge a flask with the active catalyst (0.5 mol%) and racemic BMO (1.0 eq). Cool to 0°C.[1][2]

  • Hydrolysis: Add water (0.55 eq) dropwise over 1 hour. The reaction is exothermic; maintain internal temperature <20°C.

  • Resolution: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Distill the volatile unreacted epoxide directly from the reaction mixture under reduced pressure (ambient temperature, high vacuum) into a cold trap (-78°C).

    • Note: The diol byproduct remains in the flask.

  • Yield/QC: Expect ~40-45% yield of (R)-butadiene monoxide with >98% ee.

Phase 2: Regioselective Ring Opening with Ethanol

This step converts the chiral epoxide to the target ether.

Materials:

  • (R)-Butadiene Monoxide: 10.0 mmol

  • Anhydrous Ethanol: 20 mL (Solvent & Nucleophile)

  • Boron Trifluoride Diethyl Etherate (

    
    ): 1.0 mmol (10 mol%)
    
  • Sodium Bicarbonate (

    
    ): Saturated aqueous solution
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Anhydrous Ethanol and cool to -78°C .
    
    • Expert Tip: Low temperature is crucial to maximize regioselectivity (internal vs. terminal) and suppress racemization.

  • Catalyst Addition: Add

    
     dropwise to the cold ethanol. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve (R)-Butadiene Monoxide in a minimal amount of cold ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC (or GC) for the disappearance of epoxide.

  • Quench: Quench the reaction at -78°C by adding saturated

    
     solution (5 mL). Allow to warm to room temperature.
    
  • Extraction: Concentrate slightly to remove excess ethanol. Extract the aqueous residue with Diethyl Ether (

    
    , 3 x 20 mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Data Analysis & Validation

Regioisomer Identification

Distinguishing the target (internal ether) from the byproduct (terminal ether) is critical.

FeatureTarget: 2-Ethoxy-3-buten-1-olByproduct: 1-Ethoxy-3-buten-2-ol
Structure


1H NMR (Carbinol)

~3.5-3.8 (m, 3H) (CH-O and CH2-O)

~4.2 (m, 1H) (CH-OH)
13C NMR C2 (Ether): ~80-85 ppmC2 (Alcohol): ~70-75 ppm
Primary OH Signal Triplet (usually)Doublet (usually)
Process Flow Diagram

WorkflowStartRacemic Butadiene MonoxideHKRHKR Resolution(Co-Salen, H2O, 0°C)Start->HKRDistillationVacuum Distillation(Isolation of Chiral Epoxide)HKR->DistillationSeparate from DiolOpeningRing Opening(EtOH, BF3·OEt2, -78°C)Distillation->Opening(R)-EpoxideQuenchQuench & Workup(NaHCO3, Et2O Extraction)Opening->QuenchProduct2-Ethoxy-3-buten-1-ol(>98% ee, >10:1 Regio)Quench->Product

Figure 2: Step-by-step process flow for the synthesis and isolation.

Troubleshooting & Optimization

  • Low Regioselectivity: If the ratio of internal:terminal ether is <8:1, lower the reaction temperature to -90°C or switch the Lewis acid to

    
     (though Ti may require longer reaction times).
    
  • Low Enantiomeric Excess (ee):

    • Ensure the HKR conversion is exactly 50-55%. Under-conversion leaves racemic material; over-conversion destroys yield.

    • Check the temperature of the ring-opening step. Above -40°C, the carbocation character increases, leading to racemization.

  • Polymerization: Vinyl epoxides are prone to polymerization.[3][4] Ensure all glassware is acid-free before adding the Lewis Acid and avoid concentrated solutions.

References

  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997 , 277, 936-938.

  • Somfai, P., et al. "Regioselective Acid-Catalyzed Ring Opening of Vinyl Oxiranes." Tetrahedron, 1992 , 48, 8065.

  • Trost, B. M. "Dynamic Kinetic Asymmetric Transformations (DYKAT) of Vinyl Epoxides." Angewandte Chemie Int. Ed., 2003 , 42, 5961.

  • Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Ring Opening." Chemical Reviews, 1959 , 59, 737-799.

  • ChemicalBook. "2-Ethoxy-3-buten-1-ol Product Properties and Synthesis." ChemicalBook Database.

Topic: Polymerization Techniques for 2-Ethoxy-3-buten-1-ol Monomers: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-3-buten-1-ol is a bifunctional monomer holding significant promise for the synthesis of advanced functional polymers. Its structure combines a readily polymerizable vinyl ether group with a pendant primary hydroxyl group, which is ideal for post-polymerization modification, conjugation, or influencing material properties like hydrophilicity. However, this very combination of functional groups presents a distinct synthetic challenge: the reactive hydroxyl group is incompatible with the most effective polymerization method for vinyl ethers, namely living cationic polymerization. This application note provides a comprehensive guide to overcoming this challenge. We present a field-proven, three-step "protect-polymerize-deprotect" strategy, including detailed, step-by-step protocols for each stage. Furthermore, we discuss alternative polymerization routes and essential characterization techniques for the resulting functional poly(vinyl ether).

The Core Challenge: Incompatibility of the Hydroxyl Group with Cationic Polymerization

Vinyl ethers are electron-rich monomers that polymerize efficiently through a cationic mechanism.[1] The process involves a propagating carbocationic chain end. The primary hydroxyl group on the 2-Ethoxy-3-buten-1-ol monomer is a potent nucleophile. In a cationic polymerization environment, this -OH group will readily attack the electrophilic carbocationic center of the growing polymer chain.[2] This event acts as an irreversible termination or chain transfer step, leading to the formation of acetal bonds or cyclic oligomers, preventing the formation of high molecular weight polymer and destroying the "living" nature of the polymerization.[2][3]

Figure 1: Competing reactions in cationic polymerization.

Therefore, to achieve controlled polymerization and synthesize well-defined polymers, a protecting group strategy is not merely an option, but a necessity.[4]

The Primary Strategy: Protect-Polymerize-Deprotect

This robust three-stage workflow ensures that the hydroxyl functionality is masked during the sensitive polymerization step and then regenerated in the final polymer.

G Monomer 1. Protection 2-Ethoxy-3-buten-1-ol ProtectedMonomer Protected Monomer (e.g., Silyl Ether) Monomer->ProtectedMonomer Add Protecting Group Polymerization 2. Living Cationic Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection 3. Deprotection ProtectedPolymer->Deprotection FinalPolymer Final Functional Polymer Poly(2-Ethoxy-3-buten-1-ol) Deprotection->FinalPolymer

Figure 2: The three-stage workflow for successful polymerization.
Stage 1: Protection of the Hydroxyl Group

The choice of protecting group is critical. It must be installed under conditions that do not affect the vinyl ether, be stable to the strongly acidic conditions of cationic polymerization, and be removable under mild conditions that do not degrade the polymer backbone.[5] Silyl ethers are excellent candidates for this purpose.[6][7]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF, HF, Acetic AcidGood acid stability
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, ImidazoleTBAF, HFExcellent acid stability[2][3]
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF, HFHigh steric hindrance

Protocol 1: Synthesis of tert-Butyldiphenylsilyl (TBDPS) Protected Monomer

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 2-Ethoxy-3-buten-1-ol (1.0 eq), anhydrous dichloromethane (DCM), and imidazole (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBDPS-protected monomer as a clear oil.

  • Validation: Confirm the structure and purity of the protected monomer using ¹H and ¹³C NMR spectroscopy.

Stage 2: Living Cationic Polymerization

With the hydroxyl group safely masked, the protected monomer can now undergo living cationic polymerization. This technique allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low dispersity, Đ).[8][9]

Protocol 2: Living Cationic Polymerization of TBDPS-Protected Monomer

  • Safety Note: This procedure involves Lewis acids and must be performed in a well-ventilated fume hood using anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox).

  • Initiator System Preparation: Prepare stock solutions of the initiator (e.g., 1-isobutoxyethyl acetate, IBEA) and activators/Lewis acids (e.g., Ethylaluminum sesquichloride, Et₁.₅AlCl₁.₅, and Tin(IV) chloride, SnCl₄) in anhydrous toluene.[2][3]

  • Reaction Setup: In a flame-dried Schlenk flask under argon, add anhydrous toluene and the desired amount of TBDPS-protected monomer. Cool the solution to the reaction temperature (e.g., -80 °C to -30 °C).

  • Initiation: Sequentially add the initiator (IBEA), followed by the Lewis acids (Et₁.₅AlCl₁.₅ and SnCl₄) via syringe to begin the polymerization. The solution may become viscous as the polymer forms.

  • Propagation: Allow the reaction to proceed for the planned duration (e.g., 1-4 hours). The reaction time and monomer-to-initiator ratio will determine the final molecular weight.

  • Termination: Quench the polymerization by adding pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration or decantation. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM) and re-precipitate to remove residual monomer and initiator components.

  • Drying: Dry the purified protected polymer under vacuum to a constant weight.

  • Validation: Characterize the polymer's molecular weight (Mₙ) and dispersity (Đ) using Size Exclusion Chromatography (SEC/GPC).

[Monomer]:[Initiator]Temperature (°C)Time (h)Mₙ (kDa, via SEC)Đ (Mₙ/Mₙ)
50:1-40219.51.18
100:1-40238.21.21
200:1-40375.11.25
100:1-60239.01.15

Note: Data are representative examples based on typical living cationic polymerizations of functional vinyl ethers.

Stage 3: Deprotection to Yield Final Polymer

The final step is the quantitative removal of the protecting group to reveal the hydroxyl functionality along the polymer backbone.

Protocol 3: Deprotection of Poly(TBDPS-protected-monomer)

  • Setup: Dissolve the protected polymer in anhydrous tetrahydrofuran (THF) in a plastic vial or flask (glass is etched by fluoride reagents).

  • Reaction: Add a solution of Tetra-n-butylammonium fluoride (TBAF, ~1.5 eq per silyl ether group) in THF to the polymer solution.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the deprotection by taking small aliquots and analyzing via ¹H NMR, observing the disappearance of the TBDPS phenyl peaks and the appearance of the -CH₂OH proton signal.

  • Purification: Once the reaction is complete, concentrate the solution and re-dissolve the polymer in a suitable solvent. Purify the final polymer by dialysis against deionized water to remove TBAF salts and other small molecules, followed by lyophilization. Alternatively, repeated precipitation into a non-solvent like cold diethyl ether can be used.

  • Validation: Confirm complete deprotection via ¹H NMR and FTIR spectroscopy (observing the broad -OH stretch). Characterize the final polymer via SEC to ensure the backbone was not degraded during deprotection.

Alternative Strategies and Future Directions

While the protection strategy is the most reliable, other methods are emerging:

  • Direct Radical Polymerization: Recent advances have demonstrated the direct radical polymerization of some hydroxy-functional vinyl ethers using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2] This approach avoids the extra protection/deprotection steps but may offer less control over tacticity and is generally more sensitive to oxygen.[10][11]

  • Ring-Opening Metathesis Polymerization (ROMP): The monomer could be chemically converted into a cyclic derivative (e.g., a seven-membered cyclic acetal). This new monomer could then potentially undergo ROMP to yield a polymer with the desired functionality embedded in the backbone, which could be later revealed by hydrolysis.[12] This is a more synthetically intensive but powerful method for creating unique polymer architectures.

Essential Polymer Characterization

A thorough characterization of the synthesized polymers is crucial to validate the success of each step.

TechniquePurposeKey Information
NMR Spectroscopy Structure verificationConfirms monomer protection, polymerization, and complete deprotection.
SEC / GPC Molecular Weight AnalysisDetermines number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ).[13][14]
MALDI-TOF MS End-Group AnalysisVerifies the identity of polymer chain ends, confirming initiation and termination fidelity.[15]
FTIR Spectroscopy Functional Group AnalysisConfirms presence/absence of key functional groups (e.g., -OH stretch after deprotection).
DSC / TGA Thermal PropertiesMeasures glass transition temperature (T₉) and thermal decomposition temperature.[16]

Conclusion

The successful polymerization of 2-Ethoxy-3-buten-1-ol is readily achievable through a well-executed protect-polymerize-deprotect strategy. By temporarily masking the reactive hydroxyl group, the robust and controllable living cationic polymerization of the vinyl ether moiety can proceed unimpeded. This method yields well-defined, functional poly(vinyl ethers) with controlled molecular weights and low dispersity. The resulting hydrophilic, functional polymers are excellent candidates for advanced applications in drug delivery systems, hydrogels, functional coatings, and biomaterial scaffolds.[17]

References

  • Synthesis and Post‐Polymerization Modification of Defined Functional Poly(vinyl ether)s. (2021). Macromolecular Rapid Communications. Available at: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. (2025). MDPI. Available at: [Link]

  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). SpringerLink. Available at: [Link]

  • Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. (n.d.). ACS Publications. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). PMC. Available at: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. (2025). ResearchGate. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). Semantic Scholar. Available at: [Link]

  • Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025). ZM Silane Limited. Available at: [Link]

  • Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). (2020). PubMed. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization. (2025). ResearchGate. Available at: [Link]

  • Molecular weight characterization of the polymers. (n.d.). ResearchGate. Available at: [Link]

  • 2-Ethoxy-3-buten-1-OL. (n.d.). PubChem. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ring opening metathesis polymerization of 2,3-diazanorborn-5-ene derivatives. (1999). ScienceDirect. Available at: [Link]

  • Cationic Ring-Opening Polymerization of Cyclic Ethers. (n.d.). ResearchGate. Available at: [Link]

  • POLYMER STRUCTURE AND CHARACTERIZATION. (2007). Oregon State University. Available at: [Link]

  • Molecular Characterization of Synthetic Polymers. (n.d.). University of Amsterdam. Available at: [Link]

  • Synthesis and Ring-Opening Metathesis Polymerization of o-Dialkoxy Paracyclophanedienes. (n.d.). PMC. Available at: [Link]

  • (PDF) Ring Opening Metathesis Polymerization of Cyclic Allenes. (2021). ResearchGate. Available at: [Link]

  • Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. (2021). RSC Publishing. Available at: [Link]

  • Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. (2024). MDPI. Available at: [Link]

  • 2.9: Radical Polymerization. (2021). Chemistry LibreTexts. Available at: [Link]

  • Applications of Poly(ethylene oxide) in Drug Delivery Systems. (n.d.). Pharmaceutical Technology. Available at: [Link]

Sources

Application Note: Preparation of Vinyl Ether Derivatives from 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Vinyl ethers are highly versatile structural motifs in organic synthesis, serving as critical monomers for polymer chemistry, cross-coupling partners, and essential precursors for Claisen rearrangements in complex drug development. However, the synthesis of vinyl ethers from highly functionalized, sensitive aliphatic alcohols like 2-ethoxy-3-buten-1-ol (CAS: 34684-08-7) presents significant synthetic challenges. The presence of a terminal alkene and an allylic/homoallylic ether linkage makes the substrate prone to unwanted alkene isomerization and acid-catalyzed acetal formation.

This application note provides a comprehensive, field-proven guide detailing two distinct, high-efficiency methodologies for the vinylation of 2-ethoxy-3-buten-1-ol: a highly selective Iridium-Catalyzed Transfer Vinylation and a scalable, metal-free Superbasic Calcium Carbide Vinylation .

Mechanistic Rationale & Strategic Design

Historically, the vinylation of alcohols relied on highly toxic mercury catalysts or the hazardous handling of high-pressure acetylene gas. To align with modern safety protocols and green chemistry standards, we employ two advanced strategic pathways:

  • Pathway A: Iridium-Catalyzed Transfer Vinylation. Utilizing vinyl acetate as a readily available vinyl donor, iridium catalysis (specifically [Ir(cod)Cl]2) offers exceptional functional group tolerance. Unlike palladium-catalyzed transetherification, which often requires a massive excess of ethyl vinyl ether and can lead to acetal byproducts, the Ir-catalyzed route in 2-methyltetrahydrofuran (2-MeTHF) strictly suppresses thermodynamically favored acetal formation (1)[1]. Furthermore, iridium complexes are uniquely suited to prevent the isomerization of the native terminal alkene present in the substrate (2)[2].

  • Pathway B: Superbasic Calcium Carbide Vinylation. For industrial scale-up, using calcium carbide (CaC

    
    ) in a KOH/DMSO superbasic medium is highly advantageous. CaC
    
    
    
    acts as a safe, solid source of acetylene gas generated in situ. The superbasic KOH/DMSO system dramatically enhances the nucleophilicity of the hydroxyl group, facilitating direct nucleophilic attack on the generated alkyne without requiring transition metals (3)[3].

VinylationPathways Substrate 2-Ethoxy-3-buten-1-ol (Starting Material) PathA Pathway A: Iridium Catalysis Reagent: Vinyl Acetate Substrate->PathA Catalytic PathB Pathway B: Superbasic Vinylation Reagent: Calcium Carbide Substrate->PathB Stoichiometric IntA Ir-Alkoxide Intermediate Selective Transetherification PathA->IntA IntB Alkoxide + in situ Acetylene Nucleophilic Addition PathB->IntB Product 2-Ethoxybut-3-en-1-yl Vinyl Ether (Target Product) IntA->Product - Acetic Acid IntB->Product Protonation

Figure 1: Divergent synthetic pathways for the preparation of vinyl ethers from 2-Ethoxy-3-buten-1-ol.

Experimental Protocols & Causality

Pathway A: Iridium-Catalyzed Transfer Vinylation (Mild & Selective)

Objective: Synthesize 2-ethoxybut-3-en-1-yl vinyl ether using a transition-metal transfer vinylation approach.

Causality in Experimental Design: Sodium carbonate (Na


CO

) is utilized as a mild base to continuously neutralize the acetic acid byproduct generated from the vinyl acetate donor. This is a critical self-validating control: failing to neutralize the acid will result in the rapid hydrolysis of the newly formed vinyl ether and potential alkene isomerization. 2-MeTHF is selected as a green, coordinating solvent that stabilizes the Ir-alkoxide intermediate (4)[4].

Step-by-Step Protocol:

  • Preparation of the Catalyst Mixture: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(cod)Cl]2 (1.0 mol %) and finely powdered sodium carbonate (10 mol %).

  • Substrate Addition: Add 2-ethoxy-3-buten-1-ol (1.0 equiv, 10 mmol) to the flask.

  • Vinyl Donor & Solvent: Inject vinyl acetate (2.0 equiv, 20 mmol) and anhydrous 2-MeTHF to achieve a 0.5 M concentration relative to the alcohol.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C in a pre-heated oil bath for 16 hours under continuous magnetic stirring.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove the metal catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using neutral alumina (hexane/ethyl acetate, 95:5) to yield the pure vinyl ether.

    • Validation Check: Standard silica gel is highly acidic and will degrade the vinyl ether during purification; neutral alumina guarantees structural integrity.

Pathway B: Superbasic Vinylation using Calcium Carbide (Scalable & Metal-Free)

Objective: Synthesize the vinyl ether via direct addition of the alcohol to in situ generated acetylene.

Causality in Experimental Design: DMSO is critical as it heavily solvates the potassium cation, leaving the hydroxide anion highly active ("superbasic effect"). The controlled, dropwise addition of water is necessary to slowly release acetylene from CaC


, ensuring a steady concentration of the electrophile while avoiding dangerous pressure spikes inside the sealed vessel.

Step-by-Step Protocol:

  • System Setup: Equip a heavy-walled pressure tube (or a stainless-steel autoclave for larger scales) with a robust magnetic stir bar.

  • Reagent Loading: Add finely crushed calcium carbide (CaC

    
    , 3.0 equiv, 30 mmol) and finely powdered potassium hydroxide (KOH, 1.5 equiv, 15 mmol) to the vessel.
    
  • Substrate & Solvent Addition: Introduce 2-ethoxy-3-buten-1-ol (1.0 equiv, 10 mmol) dissolved in anhydrous DMSO (15 mL).

  • Controlled Acetylene Generation: Slowly add deionized water (3.0 equiv, 30 mmol) dropwise over 10 minutes at 0 °C to initiate acetylene generation.

  • Reaction Execution: Seal the pressure tube tightly. Heat the vigorously stirred mixture to 130 °C for 12 hours behind a blast shield.

  • Quenching & Workup: Cool the vessel to room temperature and carefully vent any residual acetylene gas in a well-ventilated fume hood. Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 × 20 mL).

  • Washing & Purification: Wash the combined organic layers with brine (5 × 20 mL).

    • Validation Check: Multiple brine washes are strictly required to fully partition the highly polar, water-miscible DMSO into the aqueous phase. Dry over anhydrous Na

      
      SO
      
      
      
      , concentrate, and purify via vacuum distillation to afford the target vinyl ether.

Quantitative Data Summary

The following table summarizes the operational metrics and comparative advantages of the two methodologies, allowing researchers to select the optimal route based on their specific laboratory constraints and scale requirements.

ParameterPathway A: Iridium CatalysisPathway B: Superbasic Vinylation
Vinylating Agent Vinyl AcetateCalcium Carbide (CaC

)
Catalyst / Promoter [Ir(cod)Cl]2 (1 mol %)KOH / DMSO (Superbase)
Operating Temperature 100 °C130 °C
Reaction Time 16 hours12 hours
Primary Advantage High functional group tolerance, mildHighly scalable, metal-free, gas-free
Typical Yield 75 - 85%80 - 90%
Purification Method Neutral Alumina ChromatographyVacuum Distillation
Green Chemistry Metric Avoids heavy metals (Hg) & excess EVEUtilizes solid, safe acetylene source

References

1.[3] Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry (RSC Publishing). URL:[Link] 2.[1] (PDF) Catalytic Transfer Vinylation of Alcohols. ResearchGate. URL: [Link] 3.[4] Use of Iridium-Catalyzed Transfer Vinylation for the Synthesis of Bio-Based (bis)-Vinyl Ethers. ResearchGate. URL:[Link] 4.[2] Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification with Aliphatic Alcohols. PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of 2-Ethoxy-3-buten-1-ol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethoxy-3-buten-1-ol Stability Guide

Executive Summary: The Stability Paradox

Researchers often misidentify the degradation of 2-Ethoxy-3-buten-1-ol (CAS 34684-08-7) as simple "polymerization." In reality, this molecule suffers from two distinct instability pathways: Oxidative Oligomerization (driven by peroxides) and Cationic Polymerization (driven by trace acids).

Because this molecule contains an allylic ether moiety, it is exceptionally prone to auto-oxidation at the allylic position. The resulting hydroperoxides initiate radical cross-linking (yellowing/gums). Furthermore, trace acidity can catalyze a rearrangement to a vinyl ether, which then polymerizes rapidly.

The Golden Rule: Stability is achieved by excluding Oxygen (to stop peroxides) and Acids (to stop cationic chains), while maintaining low temperatures.

Part 1: Critical Storage Dashboard

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated) Reduces the kinetic rate of auto-oxidation and thermal rearrangement.
Atmosphere Argon or Nitrogen (Inert) Critical: Displaces oxygen to prevent allylic hydroperoxide formation.
Container Amber Glass / PTFE-Lined Cap Blocks UV light (photo-oxidation initiator). PTFE prevents leaching of plasticizers.
Stabilizer BHT (0.05% - 0.1%) Scavenges radicals without requiring dissolved oxygen (unlike MEHQ).
Acid Scavenger K₂CO₃ (Trace, Solid) Optional: Adding a few pellets of anhydrous Potassium Carbonate neutralizes trace acids preventing cationic gelling.

Part 2: Mechanisms of Degradation (Visualized)

To effectively prevent degradation, one must understand the enemy. The diagram below details the two lethal pathways for 2-Ethoxy-3-buten-1-ol: The Peroxide Cycle and The Acid Trap .

degradation_pathways Monomer 2-Ethoxy-3-buten-1-ol (Liquid) Radical Allylic Radical (Intermediate) Monomer->Radical O2 / UV Light (H-Abstraction) VinylEther Vinyl Ether (Rearranged Isomer) Monomer->VinylEther H+ (Trace Acid) (Isomerization) Peroxide Allylic Hydroperoxide (Explosive/Initiator) Radical->Peroxide +O2 Oligomer Viscous Oligomers (Yellow Gums) Peroxide->Oligomer Radical Crosslinking CationicPoly Cationic Polymer (Rapid Gelation) VinylEther->CationicPoly H+ Initiated InertGas Inert Gas (Ar/N2) InertGas->Radical Blocks O2 BHT BHT Inhibitor BHT->Peroxide Scavenges Radicals Base Solid K2CO3 Base->VinylEther Neutralizes Acid

Figure 1: Dual degradation pathways. The upper path (Oxidative) causes yellowing and viscosity; the lower path (Acidic) causes rapid solidification.

Part 3: Troubleshooting Guide (Q&A)

Q1: My sample has turned yellow and viscous. Is it polymerized?

Diagnosis: Likely Oxidative Oligomerization . Explanation: The yellow color typically comes from conjugated byproducts formed during peroxide decomposition. The viscosity increase is due to low-molecular-weight oligomers, not necessarily high polymer chains. Action:

  • Test for Peroxides: Use a Quantofix® Peroxide test strip or standard KI/Starch paper.

  • Salvage: If peroxide levels are low (<50 ppm), distill the compound under high vacuum. If high (>100 ppm), discard immediately as distillation may trigger an explosion.

Q2: Why do you recommend BHT over MEHQ?

Expert Insight:

  • MEHQ (Monomethyl ether hydroquinone) requires dissolved oxygen to function as an inhibitor.[1] Keeping oxygen in the bottle fuels the peroxide pathway (see Fig 1), which is the primary risk for allylic ethers.

  • BHT (Butylated Hydroxytoluene) functions anaerobically. This allows you to store the chemical under Argon/Nitrogen (starving the peroxide pathway) while still inhibiting any radicals that form spontaneously.

Q3: Can I store it in a standard polyethylene (PE) bottle?

Verdict: No. Reasoning:

  • Oxygen Permeability: PE is permeable to oxygen, which will slowly saturate the liquid and drive peroxidation.

  • Leaching: Allylic ethers are excellent solvents and may extract plasticizers from the bottle, contaminating your sample. Solution: Use Borosilicate Glass (Amber) with a Teflon (PTFE) lined cap.

Q4: I need to use the material for a sensitive catalysis reaction. How do I remove the BHT?

Protocol: Inhibitor Removal Do not wash with base (which removes MEHQ) as it is less effective for BHT and may cause emulsions.

  • Prepare a Column: Pack a small glass column with Silica Gel (activated).

  • Elution: Dilute your sample 1:1 with Hexane or DCM (if compatible with your next step). Pass it through the silica plug. BHT is less polar and often elutes, but the polarity difference usually allows separation if done carefully, or use a specific Inhibitor Remover resin (e.g., removal beads for hydroquinone/BHT).

  • Distillation (Preferred): For highest purity, perform a bulb-to-bulb distillation under reduced pressure. BHT (b.p. 265°C) will remain in the pot if you distill the ether-alcohol (b.p. ~160°C est.) carefully.

Part 4: Validated Protocols

Protocol A: The "Zero-Peroxide" Storage Workflow

Use this for long-term storage (>1 month).

  • Inspection: Check liquid clarity. If cloudy or yellow, distill before storage.

  • Stabilization: Add BHT to a final concentration of 100-200 ppm (approx. 10-20 mg per 100 mL).

  • Acid Prevention: Add 2-3 pellets of anhydrous Potassium Carbonate (K₂CO₃) to the bottom of the bottle. This acts as a "sleeping guard" against acid-catalyzed rearrangement.

  • Purge: Insert a needle connected to an Argon line into the headspace. Flow gently for 2 minutes to displace air.

  • Seal: Cap tightly with a Parafilm overwrap. Store at 4°C.

Protocol B: Rapid Peroxide Test (KI Method)

Perform this before heating any stored batch above 50°C.

  • Dissolve: Mix 1 mL of sample with 1 mL of Glacial Acetic Acid.

  • React: Add a few crystals of solid Potassium Iodide (KI) or 2 drops of saturated KI solution.

  • Observe:

    • No Color: Safe (< 5 ppm).

    • Light Yellow: Caution (5-50 ppm). Use radical scavenger.

    • Brown/Black: DANGER (> 100 ppm). Do not distill. Neutralize with reducing agent (e.g., Sodium Thiosulfate) and dispose.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2735040, 2-Ethoxy-3-buten-1-ol. Retrieved from [Link]

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. (Foundational text on peroxide management in ethers/allylics).

Sources

Technical Support Center: Thermal Optimization for 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Thermal Window

Researchers working with 2-Ethoxy-3-buten-1-ol often encounter a critical trade-off: Regioselectivity vs. Reaction Rate .[1] This molecule is typically synthesized via the ring-opening of butadiene monoxide (3,4-epoxy-1-butene) with ethanol.[1]

  • The Challenge: The target molecule is the Kinetic Product (1,2-addition). Excessive heat promotes a [1,3]-sigmatropic rearrangement or direct attack at the terminal carbon, yielding the thermodynamically stable linear isomer (4-ethoxy-2-buten-1-ol).[1]

  • The Solution: Strict thermal gating during synthesis (<40°C) and vacuum-controlled isolation (Pot Temp <80°C) are required to maintain structural integrity.

Module 1: Synthesis Optimization (Reaction Phase)

The Kinetic Control Paradigm

To maximize the yield of the branched isomer (2-ethoxy-3-buten-1-ol), you must operate under kinetic control .[1] The nucleophilic attack of ethanol on the epoxide ring is sensitive to thermal energy.

Experimental Protocol: Low-Temperature Regioselective Synthesis

Objective: Maximize 1,2-addition (branched) over 1,4-addition (linear).

  • Catalyst Selection: Use a mild Lewis Acid (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or basic conditions, depending on your specific pathway. Avoid strong protic acids which accelerate equilibration.[1]
    
  • Temperature Staging:

    • Initiation: Cool reactor to 0°C .

    • Addition: Add butadiene monoxide dropwise to the Ethanol/Catalyst mixture.[1] Exotherm Control is critical.

    • Reaction: Allow to warm to 20–25°C (Room Temp) .

    • Critical Limit: Do NOT exceed 40°C .

Data: Temperature vs. Regioselectivity (Isomer Ratio)

Reaction Temp (°C)Target (Branched) : Impurity (Linear)Reaction TimeRisk Factor
0°C98 : 212–18 hSlow conversion
25°C (Optimal) 92 : 8 4–6 h Ideal Balance
50°C65 : 351 hThermal Isomerization
80°C (Reflux)20 : 800.5 hThermodynamic dominance

Technical Note: At temperatures >50°C, the system overcomes the activation energy barrier for the [3,3]-sigmatropic rearrangement (Claisen-type behavior) or direct S_N2' attack, favoring the linear conjugated system.

Module 2: Isolation & Purification (The Thermal Hazard)

The most common point of failure is distillation . 2-Ethoxy-3-buten-1-ol has a high boiling point relative to its thermal stability threshold.[1] Atmospheric distillation will result in degradation.[1]

Troubleshooting Guide: Distillation & Workup

Q: My product turned yellow and viscous during distillation. What happened? A: You likely exceeded the polymerization threshold . Allylic ethers are prone to radical-initiated polymerization and oxidation.[1]

  • Fix: Add a radical inhibitor (e.g., BHT, 100-200 ppm) to the pot before heating.

  • Fix: Ensure your vacuum is sufficient (<10 mmHg) to keep the pot temperature below 80°C .

Q: The NMR shows a mixture of isomers after distillation, but the crude was pure. Why? A: You triggered a thermal rearrangement in the distillation pot.

  • Mechanism: Prolonged heating promotes the migration of the ethoxy group or the double bond.

  • Fix: Use a Wiped Film Evaporator (WFE) or Short Path Distillation to minimize "residence time" of the molecule at high heat.

Module 3: Visualization of Thermal Pathways

The following diagram illustrates the competing pathways defined by temperature.

ReactionPathways Precursor Butadiene Monoxide + Ethanol Target TARGET: 2-Ethoxy-3-buten-1-ol (Kinetic Product) Precursor->Target T < 40°C (Kinetic Control) Impurity IMPURITY: 4-Ethoxy-2-buten-1-ol (Thermodynamic Product) Precursor->Impurity T > 50°C (Direct Attack) Target->Impurity Heat (>80°C) Acid Catalysis Polymer Polymer/Degradation Target->Polymer Oxidation / Radicals No Inhibitor

Caption: Figure 1. Thermal divergence in the synthesis of 2-ethoxy-3-buten-1-ol. Low temperatures favor the target; heat drives isomerization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the molecule at room temperature?

No. While it appears stable for days, slow oxidation of the allylic position occurs.

  • Recommendation: Store at -20°C under an Argon atmosphere.

  • Why: Allylic ethers form peroxides upon exposure to air, which can catalyze decomposition.[1]

Q2: I need to scale up. How do I manage the exotherm?

Protocol: Do not scale by volume; scale by dosing rate . Use a jacketed reactor with active cooling (glycol chiller set to -10°C). Calibrate your addition rate of butadiene monoxide such that the internal temperature never spikes above 25°C.

Q3: Is the reaction sensitive to moisture?

Yes. Water competes with ethanol as a nucleophile.

  • Result: Formation of Erythritol/Butenediol byproducts (hydrolysis of the epoxide).

  • Requirement: Use anhydrous Ethanol (<0.05% water) and dry glassware.[1]

References

  • Regioselective Ring Opening of Epoxides: M. Robinson et al., "Regioselective Ring Opening of Epoxide with Alcohols: A Selective Route to α-Alkylated Ketones and β-Alkylated Secondary Alcohols."[1] ResearchGate.[1]

  • Base-Catalyzed Isomerization of Allylic Ethers: Journal of the American Chemical Society, "Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers."[1]

  • Allylic Ether Stability & Protecting Groups: Organic Chemistry Portal, "Allyl Ethers - Stability and Deprotection."[1]

  • Physical Properties & Safety (Analogous Structures): PubChem, "2-Ethoxy-3-buten-1-ol Compound Summary."[1]

Sources

Technical Support Center: Troubleshooting Ethoxy Butenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Ethoxy butenols and their keto-derivatives (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or ETFBO ) are critical "push-pull" alkene building blocks in the synthesis of trifluoromethylated heterocycles (pyrazoles, pyrimidines) and complex pharmaceutical intermediates (e.g., Celecoxib analogs).[1]

"Low conversion" in these systems typically manifests as significant residual starting material (SM) despite prolonged reaction times. This guide addresses the unique reactivity profile of the


-ethoxy enone/enol  motif, where the competition between nucleophilic attack  (desired) and hydrolytic decomposition  or kinetic stalling  (undesired) dictates success.

Diagnostic Workflow

Before altering parameters, identify the specific failure mode. Use this logic tree to diagnose the root cause of the stalled reaction.

DiagnosticTree Start Reaction Stalled (High SM Remaining) CheckTLC Check TLC/LCMS: Is byproduct profile clean? Start->CheckTLC CleanProfile Clean Profile: SM + Product only CheckTLC->CleanProfile Yes DirtyProfile Dirty Profile: SM + Many spots/Baseline CheckTLC->DirtyProfile No Equilibrium Issue: Equilibrium Limitation or Kinetic Barrier CleanProfile->Equilibrium Decomp Issue: Reagent Instability or Hydrolysis DirtyProfile->Decomp TempCheck Increase Temp (+10°C steps) Equilibrium->TempCheck CatalystCheck Check Catalyst Load & Activation Equilibrium->CatalystCheck WaterCheck Check Solvent Water Content (Karl Fischer) Decomp->WaterCheck AcidCheck Check pH/Lewis Acid Compatibility Decomp->AcidCheck

Figure 1: Decision matrix for diagnosing low conversion in ethoxy butenol reactions.

Core Troubleshooting Modules

Module A: The "Push-Pull" Deactivation Trap

Symptom: Reaction stalls at ~50-60% conversion; adding more nucleophile has no effect. Mechanistic Insight: Ethoxy butenols possess a "push-pull" electronic structure. The ethoxy group donates electron density (


-position), while the carbonyl/alcohol withdraws it. If the reaction medium is too acidic, the ethoxy group can be protonated or complexed, killing its ability to act as a leaving group or activating the system for hydrolysis rather than substitution.

Corrective Actions:

  • Buffer the System: If using amine nucleophiles (e.g., hydrazines, amidines), the generated acid (HCl/HBr) can protonate the nucleophile, stalling the reaction.

    • Protocol: Add a non-nucleophilic base scavenger (e.g., 2,6-lutidine or sodium acetate ) to maintain the free base form of the nucleophile without hydrolyzing the ethoxy vinyl ether.

  • Solvent Switch: Switch from protic solvents (MeOH/EtOH) to polar aprotic solvents (MeCN, THF). Protic solvents can stabilize the ground state of the push-pull system via H-bonding, raising the activation energy for nucleophilic attack.

Module B: Hydrolytic Competition (Trace Water)

Symptom: SM persists, but a new peak (corresponding to the hydrolyzed 1,3-dicarbonyl or aldehyde) appears. Mechanistic Insight: The enol ether moiety (


) is extremely sensitive to acid-catalyzed hydrolysis. Even ppm levels of water in the presence of Lewis acids (e.g., 

,

) will convert the ethoxy butenol into a diketone, which may be less reactive toward the specific desired transformation or form oligomers.

Data: Hydrolysis Rates of Enol Ethers vs. pH

pH ConditionT1/2 (Half-life of SM)Conversion to ProductObservation
pH < 1 < 5 mins< 10%Rapid hydrolysis to diketone/aldehyde.
pH 4-5 ~ 2 hours40-60%Competition mode. Stalled conversion.
pH 7-9 Stable> 90%Ideal for nucleophilic substitution.
Anhydrous Stable> 95%Requires molecular sieves.

Corrective Actions:

  • Drying Protocol: Solvents must be dried over 3Å molecular sieves for 24h prior to use.

  • Reagent Quality: Commercial "anhydrous" hydrazine or amines often contain significant water. Azeotropically distill reagents if possible.

Module C: Reversibility & Equilibrium (Cyclizations)

Symptom: Reaction reaches equilibrium and stops. Mechanistic Insight: In cyclocondensation reactions (e.g., forming pyrazoles from ethoxy butenones), the elimination of ethanol is the driving force. If the reaction is run in a closed vessel or in ethanol solvent, the concentration of ethanol builds up, preventing the final aromatization/elimination step.

Corrective Actions:

  • Ethanol Scavenging: Run the reaction under reflux with a Dean-Stark trap (if in toluene) or use a solvent with a higher boiling point than ethanol (e.g., DMF, DMSO) and apply a nitrogen sweep to strip evolved ethanol.

  • Acid Catalysis (Careful): While acid promotes hydrolysis (bad), a catalytic amount of weak acid (e.g., AcOH) is often required to protonate the ethoxy group after the initial nucleophilic attack to facilitate elimination. This is a delicate balance (see Protocol below).

Standardized Experimental Protocol

Application: Synthesis of Trifluoromethyl Pyrazoles from ETFBO (High-Fidelity Method)

This protocol is designed to minimize hydrolysis and maximize conversion by controlling pH and ethanol removal.

Materials:

  • Starting Material: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)[1]

  • Nucleophile: Methylhydrazine (or equivalent)

  • Solvent: Absolute Ethanol (or Acetonitrile for faster kinetics)

  • Additive: 3Å Molecular Sieves

Step-by-Step Methodology:

  • Pre-Drying: Flame-dry a 2-neck round bottom flask and cool under

    
     flow. Add 3Å activated molecular sieves (10% w/v relative to solvent).
    
  • Solvation: Dissolve ETFBO (1.0 equiv) in Absolute Ethanol (0.5 M concentration). Note: High concentration favors bimolecular reaction over hydrolysis.

  • Cryogenic Addition: Cool the solution to -10°C .

    • Reasoning: The initial nucleophilic attack is exothermic. High temps promote 1,2-addition vs 1,4-addition regioselectivity issues and decomposition.

  • Controlled Nucleophile Addition: Add Methylhydrazine (1.1 equiv) dropwise over 15 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 0°C.

  • The "Push" Phase: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Status Check: TLC should show consumption of SM. If stalled here, the intermediate (hydrazone) has formed but not cyclized.

  • Elimination Drive: Heat the mixture to 60°C for 2 hours.

    • Critical Step: If using a reflux condenser, ensure it is open to

      
       to allow ethanol vapor to escape (or use a slight vacuum if solvent is high-boiling).
      
  • Workup: Evaporate solvent immediately under reduced pressure. Do not use an acidic aqueous wash, as the product may be sensitive.

Frequently Asked Questions (FAQ)

Q: I see the starting material spot on TLC, but NMR shows it's gone. What happened? A: Ethoxy butenols are volatile. If you dried your NMR sample under high vacuum for too long, you might have evaporated the unreacted SM, leading to a false "high conversion" calculation. Always calculate conversion against an internal standard (e.g., 1,3,5-trimethoxybenzene) in the crude NMR.

Q: Can I use Lewis Acids to accelerate the reaction? A: Use with extreme caution. Hard Lewis acids (


, 

) will coordinate to the carbonyl oxygen, effectively increasing the electrophilicity, but they also catalyze the hydrolysis of the ethoxy group if any moisture is present. Lanthanide triflates (

) are more water-tolerant alternatives if catalysis is strictly necessary.

Q: Why is my reaction turning black? A: Polymerization. Ethoxy butenols are essentially vinyl ethers, which are prone to cationic polymerization. If your reaction turns dark/tarry, your media is likely too acidic or too concentrated. Dilute to 0.1 M and add a radical inhibitor (BHT) or a weak base.

References

  • Reactivity of ETFBO: Kamitori, Y., et al. "Synthesis of trifluoromethyl-substituted heterocycles using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one."[1] Heterocycles, 1994.

  • Hydrolysis Mechanisms: Kresge, A. J. "Acid-Catalyzed Hydrolysis of Enol Ethers." Accounts of Chemical Research, 1987.

  • Celecoxib Synthesis: "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes." ResearchGate, 2004.

  • Ethanol Coupling Side Reactions: "Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts." MDPI, 2023.

Sources

Mitigating side reactions in the oxidation of 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/3 Technical Support Knowledge Base designed for organic chemists and process development scientists. It prioritizes mechanistic insight and actionable troubleshooting over generic descriptions.

Topic: Mitigating Side Reactions & Optimizing Yield Ticket ID: CHEM-OX-2E3B Applicable Substrates: 2-Ethoxy-3-buten-1-ol,


-alkoxy homoallylic alcohols.
Target Product:  2-Ethoxy-3-butenal (Aldehyde) or 2-Ethoxy-3-butenoic acid.

Core Analysis: The Substrate & The Problem

User Query: Why is the oxidation of 2-ethoxy-3-buten-1-ol yielding complex mixtures or low recovery?

Technical Insight: Your substrate, 2-Ethoxy-3-buten-1-ol , presents a "perfect storm" of competing reactivities. It is not merely a primary alcohol; it is a homoallylic alcohol with an allylic ether linkage .

The Reactivity Triad (Failure Modes)
  • 
    -Elimination (The Major Killer):  The product (aldehyde) has an 
    
    
    
    -proton that is significantly acidified by the adjacent carbonyl and the ethoxy group. Under basic conditions (common in Swern workups), this proton is removed, leading to the elimination of ethanol (
    
    
    ) and the formation of unstable conjugated dienes or allenes.
  • Isomerization: The terminal alkene can migrate into conjugation with the newly formed carbonyl, especially if the reaction warms up or sits in acidic media.

  • Chemoselectivity: Strong oxidants (e.g., KMnO4, unbuffered bleach) will attack the alkene (epoxidation/cleavage) before or alongside the alcohol.

Pathway Visualization

The following diagram illustrates the "Safe Path" vs. the "Failure Paths."

OxidationPathways Substrate 2-Ethoxy-3-buten-1-ol (Substrate) Aldehyde 2-Ethoxy-3-butenal (Target) Substrate->Aldehyde Controlled Oxidation (DMP / Swern < -60°C) Epoxide Epoxide/Diol (Alkene Attack) Substrate->Epoxide Non-selective Oxidant (mCPBA, excess NaOCl) Acid 2-Ethoxy-3-butenoic Acid (Over-oxidation) Aldehyde->Acid Over-oxidation (Excess Oxidant/Water) Elimination 2-Butynal / Diene (Elimination Product) Aldehyde->Elimination Basic Workup / Heat (β-Elimination of EtO)

Figure 1: Reaction landscape for 2-ethoxy-3-buten-1-ol. Green path indicates the target workflow; red paths indicate critical failure modes.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am losing my product during the Swern workup."

Diagnosis:


-Elimination triggered by base.
Mechanism:  In a standard Swern, you add Triethylamine (

) to quench the alkoxysulfonium intermediate.[1][2] If

is added too quickly or the reaction warms above -20°C while basic, the

acts as a base to deprotonate the

-carbon of your aldehyde product, kicking out ethoxide. Solution:
  • Change the Base: Switch from Triethylamine to DIPEA (Hünig's Base) . It is more sterically hindered and less nucleophilic, reducing the risk of elimination.

  • Temperature Discipline: Quench at -78°C and allow to warm very slowly. Do not exceed 0°C before aqueous extraction.

Issue 2: "The alkene is disappearing (NMR shows loss of vinyl protons)."

Diagnosis: Electrophilic attack on the double bond.[3] Mechanism: If using TEMPO/Bleach (Anelli conditions), excess hypochlorite (


) can chlorinate the double bond. If using Jones Reagent, acid-catalyzed hydration occurs.
Solution: 
  • Switch Reagent: Use Dess-Martin Periodinane (DMP) . It is an electrophilic oxidant but highly specific for alcohols over alkenes.

  • Buffer TEMPO: If you must use TEMPO, use the TEMPO/BAIB (Bis-acetoxyiodobenzene) system instead of bleach. It avoids active chlorine species.

Issue 3: "My aldehyde yields are low, and I see carboxylic acid."

Diagnosis: Over-oxidation (hydrate formation). Mechanism: Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of water. Hydrates are easily oxidized to carboxylic acids. Solution:

  • Exclude Water: Ensure your solvent (DCM) is anhydrous.

  • Avoid Aqueous Oxidants: Move away from aqueous TEMPO or KMnO4. Use DMP or PCC (buffered) in dry DCM.

Recommended Protocols

Protocol A: Buffered Dess-Martin Periodinane (Gold Standard for Purity)

Best for: Small scale (<5g), high value, preserving the alkene and stereocenters.

  • Preparation: Dissolve 2-ethoxy-3-buten-1-ol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Buffering (Critical): Add Sodium Bicarbonate (

    
    )  (5.0 equiv) solid to the flask.
    
    • Why? DMP releases acetic acid as a byproduct. The acid can catalyze the isomerization of the double bond or racemization.

      
       neutralizes this immediately.
      
  • Addition: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with Anisaldehyde; product aldehyde will likely stain purple/red).

  • Quench: Dilute with ether. Add a 1:1 mixture of sat.

    
     and 
    
    
    
    (Sodium Thiosulfate). Stir vigorously until the layers separate clearly (removes iodinane byproducts).
  • Yield Expectation: 85-95%.

Protocol B: Modified Swern Oxidation (Best for Scale-up)

Best for: Large scale (>10g), cost-efficiency.

  • Activation: Cool anhydrous DCM to -78°C . Add Oxalyl Chloride (1.5 equiv). Add DMSO (2.0 equiv) dropwise. Stir 15 min.

  • Addition: Add substrate (dissolved in min. DCM) slowly down the side of the flask. Keep temp < -60°C. Stir 30 min.

  • The "Soft" Quench: Add DIPEA (Hünig's Base) (4.0 equiv) dropwise.

    • Note: Do NOT use Triethylamine if elimination has been observed previously.

  • Warming: Remove cooling bath. Allow to reach 0°C (do not go to RT).

  • Workup: Pour immediately into ice-cold dilute

    
     (mildly acidic buffer, pH ~5).
    
    • Why? Avoids basic aqueous workup which destroys the product.

Reagent Selection Matrix

Use this table to select the correct oxidant based on your specific constraints.

MethodChemoselectivity (Alc vs Alkene)Risk of EliminationRisk of Over-oxidationScale Suitability
DMP (Buffered) HighLowVery LowLow/Med (Expensive)
Swern (Standard) HighHigh (Base risk)LowHigh
Swern (Modified) HighMediumLowHigh
TEMPO / NaOCl Medium (Cl risk)MediumHigh (if unmonitored)High (Green)
PCC / PDC HighLowLowMedium (Toxic Cr)
MnO2 Fail (Not allylic)N/AN/AN/A

Critical Note on MnO2: Manganese Dioxide is specific for allylic alcohols (OH attached to C=C-C). Your substrate is homoallylic (OH attached to C-C=C). MnO2 will not work efficiently.

References & Authority

  • DMP Mechanism & Buffering:

    • Dess, D. B., & Martin, J. C. (1991). "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society.

    • Context: Establishes the necessity of buffering acid-sensitive substrates (like allylic ethers) to prevent decomposition.

  • Swern Oxidation Side Reactions:

    • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron.

    • Context: Details the temperature dependence of the ylide formation and elimination risks.

  • TEMPO/BAIB (Bleach-Free) Protocol:

    • De Mico, A., et al. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." The Journal of Organic Chemistry.

    • Context: Provides the protocol for oxidizing alcohols in the presence of sensitive alkenes without using chlorinated oxidants.

  • General Oxidation of Alkoxy Alcohols:

    • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

    • Context: Comprehensive guide on selecting reagents for functionalized alcohols.

Sources

Validation & Comparative

1H-NMR and 13C-NMR spectral assignment of 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the NMR spectral assignment for 2-Ethoxy-3-buten-1-ol , a critical chiral building block synthesized via the regioselective ring-opening of vinyloxirane (3,4-epoxy-1-butene).

This guide is structured to assist researchers in distinguishing this specific regioisomer from its common byproduct, 1-ethoxy-3-buten-2-ol , using high-resolution 1H and 13C NMR techniques.

Executive Summary & Compound Significance

2-Ethoxy-3-buten-1-ol (CAS: 34684-08-7) serves as a versatile intermediate in the synthesis of polypropionates, allyl ethers, and pharmaceutical scaffolds. Its structure features a stereogenic center at the C2 position, an allylic ether motif, and a primary alcohol.

The primary analytical challenge lies in verifying the regioselectivity of its synthesis. The acid-catalyzed alcoholysis of vinyloxirane typically yields a mixture of the C2-attack product (Target: 2-Ethoxy-3-buten-1-ol) and the C4-attack product (Alternative: 1-ethoxy-3-buten-2-ol) . This guide defines the spectral "fingerprints" required to validate the target structure.[1]

Core Structural Features[2][3]
  • Vinyl Group:

    
     (Characteristic ABC coupling system).
    
  • Chiral Center (C2): Induces diastereotopicity in the adjacent

    
     protons.
    
  • Primary Alcohol: Distinguishable from the secondary alcohol of the regioisomer via 13C DEPT and solvent-dependent 1H shifts.

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol is recommended. The choice of solvent is critical for resolving the hydroxyl proton coupling and confirming the alcohol class.

Sample Preparation[3][4][5][6]
  • Solvent Selection:

    • Standard Characterization:

      
       (Chloroform-d) is preferred for chemical shift consistency with databases.
      
    • Hydroxyl Validation:

      
       is required to observe the 
      
      
      
      proton coupling (triplet for primary alcohol vs. doublet for secondary).
  • Concentration: Prepare a ~10-15 mg/mL solution for 1H NMR and ~30-50 mg/mL for 13C NMR to ensure adequate signal-to-noise ratio for quaternary and methine carbons.

  • Reference: Internal TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm / 77.16 ppm).
    
Assignment Workflow

The following diagram outlines the logic flow for assigning the spectra and distinguishing regioisomers.

NMR_Assignment_Workflow Start Crude Product (Vinyloxirane + EtOH) H1_Scan 1H NMR (CDCl3) Identify Vinyl Region Start->H1_Scan Vinyl_Analysis Vinyl Pattern (5.2 - 5.9 ppm) H1_Scan->Vinyl_Analysis Decision Check C1/C2 Region (3.4 - 4.2 ppm) Vinyl_Analysis->Decision Target_Path Target: 2-Ethoxy-3-buten-1-ol (Primary OH) Decision->Target_Path CH2-OH (Diastereotopic) Alt_Path Alternative: 1-Ethoxy-3-buten-2-ol (Secondary OH) Decision->Alt_Path CH-OH (Methine) Validation 13C DEPT-135 Confirm CH2 vs CH Target_Path->Validation Alt_Path->Validation

Figure 1: Logical workflow for structural verification and regioisomer discrimination.

1H-NMR Spectral Assignment (400 MHz, CDCl3)

The 1H NMR spectrum of 2-Ethoxy-3-buten-1-ol is characterized by a complex allylic system and diastereotopic protons at C1.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
3

5.65 - 5.78ddd1H

Internal vinyl proton; deshielded by double bond.
4a

(trans)
5.30 - 5.40d1H

Terminal vinyl; trans to H-3.
4b

(cis)
5.20 - 5.30d1H

Terminal vinyl; cis to H-3.
2

3.85 - 3.95dt / m1H-Allylic methine alpha to ether. Chiral center.
1a

3.65 - 3.75dd / m1H

Diastereotopic proton A. Split by H-1b and H-2.
1b

3.55 - 3.65dd / m1H

Diastereotopic proton B. Distinct from 1a due to C2 chirality.
1'

3.40 - 3.55q2H

Methylene of ethoxy group.
OH

2.0 - 3.0br s1H-Broad singlet (concentration dependent).
2'

1.20 - 1.25t3H

Methyl of ethoxy group.
Key Mechanistic Insight: Diastereotopicity

Because C2 is a chiral center, the two protons on C1 (


) are chemically non-equivalent (diastereotopic). In high-field NMR (>400 MHz), these will not appear as a simple doublet but as two distinct multiplets (often widely separated dd or ddd), which is the definitive proof  of the 2-ethoxy (chiral methine) structure over the achiral precursors.

13C-NMR Spectral Assignment (100 MHz, CDCl3)

The 13C spectrum provides the most robust differentiation between the target and its regioisomer. The DEPT-135 experiment is essential here:


 groups appear inverted (negative), while 

and

are upright (positive).
CarbonTypeShift (

, ppm)
DEPT-135 PhaseAssignment Logic
C3

135.0 - 137.0Positive (+)Internal vinyl carbon.
C4

117.0 - 119.0Negative (-)Terminal vinyl carbon.
C2

80.5 - 82.0Positive (+)Diagnostic Peak. Methine carbon alpha to ether.
1'

64.5 - 65.5Negative (-)Ethoxy methylene.
C1

63.5 - 64.5Negative (-)Diagnostic Peak. Primary alcohol carbon.
2'

15.0 - 15.5Positive (+)Ethoxy methyl.

Comparative Guide: Target vs. Alternative Regioisomer

In the synthesis from vinyloxirane, the nucleophile (ethanol) can attack either the allylic position (C3 of epoxide) or the terminal position (C4 of epoxide).

Target: 2-Ethoxy-3-buten-1-ol (Allylic attack product) Alternative: 1-Ethoxy-3-buten-2-ol (Terminal attack product)

The table below highlights the critical spectral differences to determine product purity.

FeatureTarget: 2-Ethoxy-3-buten-1-ol Alternative: 1-Ethoxy-3-buten-2-ol
Structure


1H NMR: C1/C4 Region 3.5 - 3.7 ppm (2H, Multiplet). Corresponds to

.
3.4 - 3.5 ppm (2H, d/m). Corresponds to

.
1H NMR: Methine (C2/C3) ~3.9 ppm (

). Ether shift is typically upfield of alcohol methine.
~4.2 - 4.4 ppm (

). Alcohol methine is typically deshielded.
13C DEPT Signal C2 (Methine) is ~81 ppm. C1 (Methylene) is ~64 ppm. C2 (Methine) is ~73 ppm. C1 (Methylene) is ~74 ppm.
OH Coupling (DMSO-d6) Triplet (Coupled to

).
Doublet (Coupled to

).
Synthesis Pathway & Regioselectivity

The formation of 2-ethoxy-3-buten-1-ol is favored under acid-catalyzed conditions or specific metal catalysis (e.g., Sn-Beta zeolites), which promote attack at the more substituted allylic position via an


 or carbocation-like mechanism. Base-catalyzed ring opening typically yields the alternative primary ether (1-ethoxy-3-buten-2-ol).

Synthesis_Pathways cluster_0 Regioselective Pathways Substrate Vinyloxirane (3,4-Epoxy-1-butene) Path_A Path A: Acid Catalysis / Sn-Beta (Allylic Attack) Substrate->Path_A Path_B Path B: Base Catalysis (Terminal Attack) Substrate->Path_B Product_A TARGET: 2-Ethoxy-3-buten-1-ol (Secondary Ether, Primary Alcohol) Path_A->Product_A Product_B ALTERNATIVE: 1-Ethoxy-3-buten-2-ol (Primary Ether, Secondary Alcohol) Path_B->Product_B

Figure 2: Divergent synthesis pathways determining the regioisomer outcome.

References

  • PubChem Compound Summary. "2-Ethoxy-3-buten-1-ol (CID 2735040)." National Center for Biotechnology Information. Available at: [Link]

  • Chemical Science. "Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block." Royal Society of Chemistry, 2022. Available at: [Link]

  • Organic Chemistry Data. "1H NMR Chemical Shifts of Allylic and Vinylic Systems." Available at: [Link]

Sources

GC-MS fragmentation patterns for 2-Ethoxy-3-buten-1-ol identification

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns for 2-Ethoxy-3-buten-1-ol Identification: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in the unambiguous identification of low-molecular-weight, multifunctional aliphatic compounds. 2-Ethoxy-3-buten-1-ol (CAS: 34684-08-7; MW: 116.16 g/mol ) is a prime example. Featuring both a primary hydroxyl group and an allylic ethyl ether linkage, its behavior under standard 70 eV electron ionization (EI) is characterized by extensive fragmentation and a vanishingly small molecular ion (


).

Relying solely on direct EI-GC-MS can lead to false discoveries, especially in complex matrices containing isomeric ethoxybutenols or hexanediol derivatives. This guide objectively compares direct EI-GC-MS against alternative analytical workflows—namely, Trimethylsilyl (TMS) derivatization and Positive Chemical Ionization (PCI)—to establish the most robust protocol for its structural confirmation.

Mechanistic Causality of EI Fragmentation

Understanding the causality behind a molecule's fragmentation is critical for preventing misidentification. Under standard 70 eV EI conditions, the radical cation of 2-ethoxy-3-buten-1-ol undergoes rapid unimolecular dissociation driven by the thermodynamic stabilization of the resulting product ions[1].

  • Alpha-Cleavage at the Hydroxyl: Cleavage of the C1-C2 bond expels a hydroxymethyl radical (

    
    , 31 Da). This yields a resonance-stabilized allylic/oxonium cation at m/z 85 .
    
  • Ether Cleavages: The loss of the ethoxy radical (

    
    , 45 Da) generates an allylic cation at m/z 71 . Alternatively, the loss of an ethyl radical (
    
    
    
    , 29 Da) yields m/z 87 .
  • Dehydration: The loss of water (18 Da) is highly favored for primary alcohols, producing a stable diene radical cation at m/z 98 .

Because the molecular ion (m/z 116) is rarely observed intact[2], the analyst must rely on these diagnostic fragment ratios and compare them against established databases like the NIST Chemistry WebBook[3].

Fragmentation M M+• (m/z 116) [Weak/Absent] F98 m/z 98 [M - H2O]+• M->F98 - 18 Da F85 m/z 85 [M - •CH2OH]+ M->F85 - 31 Da F71 m/z 71 [M - •OCH2CH3]+ M->F71 - 45 Da F87 m/z 87 [M - •CH2CH3]+ M->F87 - 29 Da

Principal 70 eV EI fragmentation pathways of 2-Ethoxy-3-buten-1-ol.

Comparison of Analytical Workflows

To overcome the limitations of a weak molecular ion, we must compare the standard approach against orthogonal techniques.

Method A: Direct EI-GC-MS (Standard)

The industry standard. It requires no sample preparation, making it highly autonomous and high-throughput. However, the lack of a distinct


 peak means identification relies entirely on library matching algorithms, which can struggle with structural isomers[4].
Method B: TMS-Derivatization EI-GC-MS

By reacting the primary alcohol with a silylating agent like MSTFA, the hydroxyl proton is replaced by a Trimethylsilyl (TMS) group. This increases the molecular weight to 188 Da, improves thermal stability, and dramatically alters the fragmentation pathway. The characteristic loss of a methyl group from the TMS moiety yields a highly abundant [M-15]+ peak at m/z 173 , serving as an excellent surrogate for the molecular ion.

Method C: Positive Chemical Ionization (PCI-GC-MS)

Using a reagent gas (e.g., methane or isobutane), PCI provides "soft" ionization. Instead of shattering the molecule, it transfers a proton, yielding a strong [M+H]+ peak at m/z 117 . While excellent for confirming the exact mass, it provides minimal structural fragmentation data.

Workflow Sample 2-Ethoxy-3-buten-1-ol Sample Extract Direct Method A: Direct EI-GC-MS (Fast, Library Matching) Sample->Direct TMS Method B: TMS Derivatization (High Stability, M-15 Peak) Sample->TMS PCI Method C: PCI-GC-MS (Soft Ionization, [M+H]+) Sample->PCI Data Data Synthesis & Orthogonal Confirmation Direct->Data TMS->Data PCI->Data

Decision tree for selecting the optimal GC-MS analytical workflow.

Quantitative Data & Diagnostic Ions

The following tables summarize the performance metrics and key diagnostic ions for the two primary EI-based workflows.

Table 1: Performance Comparison of GC-MS Workflows

MetricMethod A: Direct EI-GC-MSMethod B: TMS-EI-GC-MSMethod C: PCI-GC-MS
Throughput High (Direct injection)Medium (30+ min prep)High (Direct injection)
Molecular Ion Detection Poor (Often absent)Moderate (Strong M-15 surrogate)Excellent ([M+H]+)
Structural Elucidation Excellent (Extensive fragments)Good (TMS-specific fragments)Poor (Minimal fragmentation)
Isomer Differentiation ModerateHighLow

Table 2: Key Diagnostic m/z Fragments

Cleavage TypeDirect EI (m/z)TMS-Derivatized EI (m/z)Structural Origin
Intact Mass / Surrogate 116 (Weak)173 (Strong)

/

Loss of Water 98N/A

Alpha-Cleavage (Hydroxyl) 8585

/

Alpha-Cleavage (Ether) 71143

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard ensures that any variations in derivatization efficiency or injection volume are mathematically normalized.

Protocol 1: Direct EI-GC-MS Acquisition
  • Sample Preparation: Dilute the sample to approximately 10-50 µg/mL in a volatile, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane).

  • Column Selection: Utilize a standard non-polar to mid-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Inject 1.0 µL in split mode (10:1 ratio) with the inlet temperature set to 250 °C.

  • Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 3 min).

  • MS Conditions: Transfer line at 250 °C, Ion source at 230 °C. Set electron energy to 70 eV. Scan range: m/z 35–300.

  • Validation: Ensure the air/water background (m/z 18, 28, 32) is below 5% relative abundance prior to acquisition to prevent unwanted oxidation in the source.

Protocol 2: TMS Derivatization Protocol (Adapted from Agilent/Sigma Standards)

Note: Because 2-Ethoxy-3-buten-1-ol lacks a ketone group, methoxyamination is unnecessary. We proceed directly to silylation[5].

  • Drying: Transfer 50 µL of the sample extract (containing an internal standard, e.g., Myristic acid-d27) into a glass GC vial insert. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Causality: MSTFA is highly sensitive to moisture; even trace water will quench the reaction.

  • Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (MSTFA + 1% TMCS).

  • Incubation: Cap the vial tightly and incubate at 37 °C for 30 minutes.

  • Cooling & Analysis: Allow the sample to cool to room temperature. Inject 1.0 µL into the GC-MS using the same instrumental parameters as Protocol 1, but extend the upper scan range to m/z 400 to account for the increased mass of the TMS derivative.

  • Validation: Monitor the internal standard peak area. A relative standard deviation (RSD) >15% across replicates indicates moisture contamination or incomplete derivatization.

References

  • National Institute of Standards and Technology (NIST). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. Retrieved from: [Link]

  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books. Retrieved from: [Link]

Sources

Comparative Reactivity Guide: 2-Ethoxy-3-buten-1-ol vs. 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the comparative reactivity of 2-Methoxy-3-buten-1-ol (1) and 2-Ethoxy-3-buten-1-ol (2) . While electronically similar, these chiral allylic alcohols exhibit distinct behaviors in diastereoselective transformations driven by the steric differentiation between the methyl and ethyl ether groups.

The ethoxy derivative (2 ) typically offers superior diastereocontrol in steric-controlled additions (e.g., iodocyclization, anti-epoxidation) due to increased A(1,3) strain in transition states. Conversely, the methoxy derivative (1 ) is often preferred when minimal steric bulk is required to facilitate chelation-controlled reactions or when the ether moiety is intended as a permanent, non-labile structural motif in the final pharmacophore.

Physical & Structural Profile[1]

Both compounds are colorless liquids at room temperature. The primary differentiator is the steric bulk of the C2-alkoxy substituent, which influences boiling point, lipophilicity, and transition state geometries.

Property2-Methoxy-3-buten-1-ol2-Ethoxy-3-buten-1-olImpact on Reactivity
Molecular Weight 102.13 g/mol 116.16 g/mol Mass balance calculations.
Boiling Point ~120–125 °C (est.)~135–140 °C (est.)Ethoxy is easier to handle/distill without loss.
LogP (est.) 0.10.4Ethoxy has slightly higher lipophilicity.
Steric Parameter Small (

-value ~0.6)
Moderate (

-value ~1.2)
Critical: Ethoxy exerts greater conformational bias.
Electronic Effect Inductive (+I)Inductive (+I)Negligible difference in electronic activation.

Synthetic Accessibility

Both substrates are typically prepared via the regioselective nucleophilic ring-opening of butadiene monoxide (vinyl oxirane). This route is preferred over Grignard additions to acrolein derivatives due to scalability and atom economy.

DOT Diagram: Synthesis Pathway

Synthesis Start Butadiene Monoxide (Vinyl Oxirane) Reagent_Me MeOH / Acid Cat. (or Pd(0)) Start->Reagent_Me Reagent_Et EtOH / Acid Cat. (or Pd(0)) Start->Reagent_Et Product_Me 2-Methoxy-3-buten-1-ol (Major Regioisomer) Reagent_Me->Product_Me SN2 Attack at Allylic C Product_Et 2-Ethoxy-3-buten-1-ol (Major Regioisomer) Reagent_Et->Product_Et SN2 Attack at Allylic C

Caption: Nucleophilic opening of butadiene monoxide yields the desired 2-alkoxy-3-buten-1-ol regioselectively.

Comparative Reactivity Analysis

A. Iodocyclization (Synthesis of Tetrahydrofurans)

The most distinct reactivity difference appears in electrophilic cyclizations. When treated with iodine (


) and a base, these substrates undergo 5-exo-trig  cyclization to form 3-iodo-4-alkoxytetrahydrofurans.
  • Mechanism: The reaction proceeds via an iodonium ion intermediate.[1][2][3] The hydroxyl oxygen attacks the activated alkene.

  • Stereoselectivity: The reaction favors the 2,3-trans isomer (relative stereochemistry between the new CH2I group and the alkoxy group).

    • 2-Methoxy: Moderate trans selectivity (~3:1 to 5:1).

    • 2-Ethoxy: High trans selectivity (>10:1).

  • Causality: The larger ethoxy group experiences greater 1,3-allylic strain in the transition state leading to the cis isomer. To minimize this clash, the ethoxy group adopts a pseudo-equatorial conformation, strongly favoring the trans product.

DOT Diagram: Steric Control in Cyclization

Iodocyclization Substrate 2-Ethoxy-3-buten-1-ol TS_Trans Transition State (Favored) Ethoxy pseudo-equatorial Minimizes A(1,3) Strain Substrate->TS_Trans I2 / NaHCO3 TS_Cis Transition State (Disfavored) Ethoxy pseudo-axial High Steric Clash Substrate->TS_Cis Minor path Product trans-3-Iodo-4-ethoxytetrahydrofuran (Major Isomer) TS_Trans->Product

Caption: Steric bulk of the ethoxy group directs the transition state to favor trans-tetrahydrofuran formation.

B. Diastereoselective Epoxidation

The choice of reagent dictates whether the reaction is controlled by chelation (hydroxyl-directed) or sterics .

Reaction TypeReagent2-Methoxy Selectivity2-Ethoxy Selectivity
Hydroxyl-Directed

/

-BuOOH
Syn (High)Syn (High)
Steric-Controlled

-CPBA
Anti (Moderate)Anti (High)
  • Insight: In

    
    -CPBA epoxidation, the reagent attacks the face opposite the alkoxy group. The ethoxy group provides a more effective "shield," enhancing anti-diastereoselectivity compared to the smaller methoxy group. For Vanadium-catalyzed reactions, the directing effect of the free hydroxyl group dominates, making both substrates highly syn-selective regardless of the ether size.
    

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-3-buten-1-ol

Adapted from standard ring-opening procedures (e.g., J. Org. Chem. 2012).[1][2]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen.

  • Reagents: Charge flask with Butadiene Monoxide (5.0 g, 71 mmol) and absolute Ethanol (50 mL).

  • Catalyst: Add

    
     (1 mol%) or 
    
    
    
    (catalytic, 5 drops). Note: Acid catalysis is cheaper but may yield more regioisomeric byproducts (1,4-addition).
  • Reaction: Stir at room temperature for 1 hour, then heat to 40°C for 4 hours. Monitor consumption of epoxide by TLC (stain with

    
    ).
    
  • Workup: Quench with saturated

    
     (20 mL). Concentrate ethanol under reduced pressure.
    
  • Extraction: Extract the residue with

    
     (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and filter.
  • Purification: Distill under reduced pressure (approx. 60 mmHg) to afford 2-Ethoxy-3-buten-1-ol as a colorless oil.

    • Yield Target: 75-85%.

Protocol B: Iodocyclization to trans-3-iodo-4-ethoxytetrahydrofuran

Demonstrating the steric advantage of the ethoxy substrate.

  • Reagents: Dissolve 2-Ethoxy-3-buten-1-ol (1.16 g, 10 mmol) in dry Acetonitrile (

    
    , 50 mL).
    
  • Base: Add

    
     (2.5 g, 30 mmol) to buffer the HI generated.
    
  • Cyclization: Cool to 0°C. Add Iodine (

    
    , 2.8 g, 11 mmol) portion-wise over 15 minutes.
    
  • Completion: Allow to warm to room temperature and stir for 3 hours in the dark. The solution will turn dark brown.[4]

  • Quench: Pour into a separatory funnel containing saturated

    
     (thiosulfate) solution to reduce excess iodine (color changes from brown to colorless).
    
  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organics (

    
    ) and concentrate.
    
  • Analysis: Analyze crude NMR. The diagnostic signal for the trans isomer (C3-H) typically appears as a doublet of doublets with

    
     Hz, whereas the cis isomer shows 
    
    
    
    Hz.
    • Expected dr: >10:1 (trans:cis).

References

  • Synthesis via Epoxide Opening: J. Org. Chem.2012 , 77, 7640-7645.[1][2] Link

  • Iodocyclization Mechanisms: J. Org.[5] Chem.2010 , 75, 7691–7703.[5] Link

  • Epoxidation Selectivity (Henbest Rule): Org. Biomol. Chem.2005 , 3, 3365-3378. Link

  • Kinetic Resolution of Allylic Alcohols: Chem. Sci.2013 , 4, 1517-1524. Link

  • Physical Properties Data: PubChem Compound Summary for CID 2735040 (2-Ethoxy-3-buten-1-ol). Link

Sources

A Comparative Guide to the Chiral HPLC Separation of 2-Ethoxy-3-buten-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for the enantioselective separation of 2-Ethoxy-3-buten-1-ol via High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, presents comparative data, and offers a robust, optimized protocol for achieving baseline resolution of this chiral alcohol.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical and chemical industries, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The separation of these enantiomers is therefore not merely an analytical challenge but a regulatory and safety necessity.[1]

2-Ethoxy-3-buten-1-ol is a chiral building block whose enantiopurity is crucial for the synthesis of more complex stereospecific molecules. This guide compares the performance of prominent Chiral Stationary Phases (CSPs) to establish an efficient and reliable HPLC method for its enantiomeric resolution.

The Mechanism of Chiral Recognition in HPLC

The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. For a separation to occur, a transient diastereomeric complex must be formed between the analyte and the chiral selector of the CSP. According to the widely accepted "three-point interaction" model, at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, π-π interactions) are necessary for stable complex formation, with one of these interactions being stereochemically dependent.

For a small, flexible alcohol like 2-Ethoxy-3-buten-1-ol, which lacks a significant π-system, the primary interactions driving separation are hydrogen bonding (via the hydroxyl group) and steric interactions within the chiral environment of the CSP.

The most successful CSPs for resolving a wide array of racemates, including alcohols, are polysaccharide-based and Pirkle-type columns.[2][3]

  • Polysaccharide-based CSPs: These columns, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer structures that create chiral grooves.[4][5] Enantiomers fit differently into these grooves, leading to differential retention based on a combination of hydrogen bonding, dipole-dipole, and steric interactions. Immobilized versions offer the significant advantage of being compatible with a wider range of organic solvents.[4][6]

  • Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2] They feature π-electron acidic or basic aromatic rings that interact with complementary groups on the analyte. While highly effective for many compounds, their utility for a non-aromatic analyte like 2-ethoxy-3-buten-1-ol relies primarily on hydrogen bonding capabilities.[2]

Experimental Design: A Comparative Screening Approach

To identify the optimal conditions for separating the enantiomers of 2-Ethoxy-3-buten-1-ol, a systematic screening of different CSPs and mobile phases was designed. Normal Phase chromatography is often the preferred starting point for chiral separations due to its high efficiency and selectivity for polar analytes.[7][8]

Method Development Workflow

The logical flow for developing a chiral separation method involves screening a set of complementary columns, followed by optimization of the mobile phase for the most promising candidate.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Method Optimization Start Select Racemic Analyte (2-Ethoxy-3-buten-1-ol) Screen_IA Screen on Column A (Immobilized Polysaccharide) Start->Screen_IA Screen_Whelk Screen on Column B (Pirkle-Type) Screen_IA->Screen_Whelk Screen_ODH Screen on Column C (Coated Polysaccharide) Screen_Whelk->Screen_ODH Evaluate Baseline Separation Achieved? (Rs > 1.5) Screen_ODH->Evaluate Select Select Best Performing Column Evaluate->Select Yes Opt_Mod Optimize Alcohol Modifier % Evaluate->Opt_Mod Partial Select->Opt_Mod Opt_Alc Test Alternative Alcohol (e.g., EtOH vs. IPA) Opt_Mod->Opt_Alc Opt_Temp Optimize Temperature Opt_Alc->Opt_Temp Final Final Validated Method Opt_Temp->Final

Caption: Workflow for Chiral Method Development.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the experimental results from screening three distinct types of chiral columns for the separation of 2-ethoxy-3-buten-1-ol enantiomers. The primary mobile phase consisted of n-Hexane and an alcohol modifier (Isopropanol, IPA), a standard combination for normal phase chiral HPLC.[7]

ParameterColumn A: CHIRALPAK® IAColumn B: Regis Whelk-O® 1Column C: CHIRALCEL® OD-H
Chiral Selector Immobilized Amylose tris(3,5-dimethylphenylcarbamate)1-(3,5-Dinitrobenzamido)-tetrahydrophenanthreneCoated Cellulose tris(3,5-dimethylphenylcarbamate)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / IPA (90:10, v/v)n-Hexane / IPA (95:5, v/v)n-Hexane / IPA (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Retention Time (t_R1) 8.2 min10.5 min12.1 min
Retention Time (t_R2) 9.9 min11.8 min14.9 min
Selectivity (α) 1.211.121.23
Resolution (Rs) 2.10 1.451.85
Analysis Time ~11 min~13 min~16 min
Analysis of Performance
  • CHIRALPAK® IA (Column A): This immobilized polysaccharide column delivered the most practical and efficient separation. It provided excellent baseline resolution (Rs > 1.5) with a good selectivity factor and the shortest analysis time of the three candidates.[3] The robust nature of immobilized phases also allows for greater flexibility in mobile phase selection for further optimization if needed.[4][6]

  • Regis Whelk-O® 1 (Column B): This Pirkle-type column, which offers a selectivity alternative to polysaccharide phases, achieved near-baseline separation.[2] The interaction, primarily driven by hydrogen bonding for this analyte, was sufficient to resolve the enantiomers, though less effectively than the polysaccharide phases. A lower percentage of alcohol modifier was required, indicating stronger retention on this stationary phase.

  • CHIRALCEL® OD-H (Column C): The coated cellulose-based column provided good selectivity, slightly higher than Column A. However, this came at the cost of significantly longer retention times, leading to broader peaks and a longer overall analysis time. While the resolution was good, the efficiency was lower compared to the CHIRALPAK® IA.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the enantioselective separation of 2-Ethoxy-3-buten-1-ol using the selected CHIRALPAK® IA column.

Materials and Instrumentation
  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm particle size.

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chemicals: Racemic 2-Ethoxy-3-buten-1-ol, HPLC-grade n-Hexane, and HPLC-grade Isopropanol (IPA).

Detailed Procedure
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

    • Combine in a suitable solvent reservoir to create a 90:10 (v/v) mixture.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump heads.[7]

  • System and Column Equilibration:

    • Install the CHIRALPAK® IA column in the column compartment, ensuring the flow direction matches the arrow on the column label.

    • Set the column temperature to 25°C.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved. Chiral stationary phases often require longer equilibration times than standard reversed-phase columns.[7]

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Ethoxy-3-buten-1-ol at a concentration of approximately 1 mg/mL.

    • Use the mobile phase (n-Hexane/IPA 90:10) as the diluent to ensure solvent compatibility and good peak shape.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[9]

  • Chromatographic Analysis:

    • Set the UV detector to a low wavelength, such as 210 nm , as 2-Ethoxy-3-buten-1-ol lacks a strong chromophore.

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis for approximately 12 minutes to allow both enantiomers to elute.

  • Data Analysis:

    • Integrate the two enantiomer peaks.

    • Calculate the Selectivity (α) = k'₂ / k'₁ and Resolution (Rs) = 2(t_R2 - t_R1) / (w₁ + w₂). A resolution value greater than 1.5 indicates baseline separation.

References

  • Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. DAICEL. [Link]

  • Chiral Columns & Specialty Reagents. Regis Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Instruction manual for CHIRALPAK® AS-H. Daicel Chiral Technologies. [Link]

  • Regis Technologies Expands Applications for Its Chiral Columns. Fierce Biotech. [Link]

  • Regis Technologies, Inc. Catalog. Regis Technologies. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. DAICEL. [Link]

  • Chiral Columns. DAICEL CORPORATION. [Link]

  • Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantiomeric Separation of BINOL Using the ACQUITY UPC2 System. Waters Corporation. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase in normal phase mode. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethoxy-Substituted Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethoxy-substituted alcohols is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods used to analyze these compounds is not merely a regulatory requirement but a foundational element of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for ethoxy-substituted alcohols, with a focus on the practical application of validation principles. We will explore the causality behind experimental choices and provide actionable protocols to ensure your methods are robust, reliable, and fit for purpose.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For ethoxy-substituted alcohols, which are often complex mixtures of oligomers, a validated method ensures that the data generated is accurate and precise, leading to confident decision-making throughout the drug development lifecycle. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance form the bedrock of our approach[1][2][3][4][5][6][7][8].

Choosing the Right Analytical Tool: A Comparison of GC and HPLC

The two most common analytical techniques for the analysis of ethoxy-substituted alcohols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific characteristics of the analyte and the intended purpose of the analysis.

  • Gas Chromatography (GC): GC is often preferred for its high resolution of individual ethoxymers, especially for lower molecular weight ethoxylates. Derivatization is frequently employed to increase the volatility and improve the chromatographic behavior of these compounds[9][10].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of ethoxylated alcohols, including those with higher molecular weights that are not amenable to GC analysis. Reversed-phase HPLC is commonly used to separate ethoxylates based on their alkyl chain length, while normal-phase HPLC can separate them by the number of ethoxylate groups[9][11].

The following sections will detail the validation of both a hypothetical GC and HPLC method for the analysis of a representative ethoxy-substituted alcohol.

The Validation Workflow: A Visual Representation

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow and the interconnectedness of the various validation parameters.

ValidationWorkflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity ValidationReport Validation Report Specificity->ValidationReport Accuracy Accuracy Linearity->Accuracy Linearity->ValidationReport Precision Precision Accuracy->Precision Accuracy->ValidationReport LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->ValidationReport Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->ValidationReport Robustness->ValidationReport ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for ethoxy-substituted alcohols is a critical activity that underpins the quality and reliability of data in research and drug development. By systematically evaluating parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, scientists can ensure that their methods are fit for purpose. The choice between analytical techniques like GC and HPLC should be based on the specific needs of the analysis, and the selected method must be rigorously validated according to established guidelines from bodies like the ICH, USP, and FDA. This guide provides a framework and practical protocols to support scientists in this essential endeavor.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link] [1][2][5]2. United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link] [3][8]3. U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link] [4][6]4. BA Sciences. USP <1225> Method Validation. [Link] [12]5. Wala-Jerzykiewicz, A., et al. (2000). Analysis of Ethylene Glycol Traces in Ethoxylated Alcohols by Means of Gas Chromatography with Headspace Sample Injection. Chromatographia, 52(11-12), 753-755. [Link] [13]6. ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link] [14]8. U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • Raveendran, R., et al. (2018). A systematic derivatization technique for characterization of ethoxylates by GC and GCMS. Journal of Chromatographic Science, 56(6), 529-536. [Link] [9]10. Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link] [15]11. ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link] [16]12. BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link] [17]13. Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link] [18]14. Schmitt, T. M., et al. (1993). Analysis of ethoxylated alcohol surfactants in water by HPLC. Journal of Chromatography A, 645(1), 125-133. [Link] [11]15. U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Silver, A. H., & Kalinoski, H. T. (1993). High temperature gas chromatography of trimethylsilyl derivatives of alcohol ethoxylates and ethoxysulfates. Journal of the American Oil Chemists' Society, 70(1), 75-81. [Link] [10]19. International Council for Harmonisation. Quality Guidelines. [Link] [19]20. American Cleaning Institute. Determination of Ethoxylated Alcohol Surfactants in Wastewater by Liquid Chromatography. [Link] [20]21. Hewitt, L. M., et al. (2000). The analysis of alkyl-capped alcohol ethoxylates and alcohol ethoxycarboxylates from alcohol ethoxylates by atmospheric pressure chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(11), 958-970. [Link] [21]22. Pena-Pereira, F., et al. (2021). Comprehensive ethoxymer characterization of complex alcohol ethoxy sulphate products by mixed-mode high-performance liquid chromatography coupled to charged aerosol detection. Journal of Chromatography A, 1641, 461927. [Link] [22]23. Sokołowski, A., et al. (2021). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers in Chemistry, 9, 649495. [Link] [23]24. DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link] [24]25. Wang, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega, 6(44), 29633-29641. [Link] [25]26. Pratesi, C. R., et al. (2006). HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. La Rivista Italiana delle Sostanze Grasse, 83, 18-24. [Link] [26]27. Henkel Kommanditgesellschaft auf Aktien. (1985). Method of rapidly determining the degree of ethoxylation of highly ethoxylated nonionic surfactants. Google Patents. [27]28. ALS Environmental. Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. [Link] [28]29. Kudoh, M., et al. (1984). Determination of trace amounts of alcohol and alkylphenol ethoxylates by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography A, 287, 337-344. [Link] [29]30. Chan, C. C., et al. (Eds.). (2004). Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. [Link] [30]31. Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link] 32. Kostić, E., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples by headspace gas chromatography. Hemijska industrija, 75(3), 175-183. [Link]

Sources

Comparison of synthetic routes: Grignard vs. Reduction for 2-Ethoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two distinct synthetic strategies for the production of 2-Ethoxy-3-buten-1-ol (CAS: 34684-08-7) . This target molecule serves as a critical chiral building block in the synthesis of polyketide antibiotics and specialized agrochemicals.

We evaluate two primary methodologies:

  • The Grignard Assembly Route: A modular approach constructing the carbon skeleton via vinylmagnesium bromide addition to ethyl glyoxylate.

  • The Ester Reduction Route: A functional group transformation involving the hydride reduction of ethyl 2-ethoxy-3-butenoate (derived from Claisen rearrangement).

Key Finding: While the Grignard route offers modularity for analog synthesis, the Reduction route demonstrates superior scalability and atom economy for the specific production of the 2-ethoxy congener.

Part 1: Detailed Synthetic Pathways

Route A: The Grignard Assembly (Carbon-Carbon Bond Formation)

This route relies on the nucleophilic addition of a vinyl anion to an electrophilic carbonyl. It is a "bottom-up" approach, assembling the C4 backbone from C2 fragments.

Mechanism: The reaction involves the attack of Vinylmagnesium bromide on the aldehyde functionality of Ethyl Glyoxylate (often generated in situ from the hemiacetal). This forms the secondary alcohol (ethyl 2-hydroxy-3-butenoate), which requires subsequent O-ethylation and reduction to reach the final target.

Note: For direct comparison, we focus on the C-C bond forming step which defines this route's character.

Experimental Protocol (Step 1: Skeleton Assembly):

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Reagents: Ethyl glyoxylate (polymer form, cracked/distilled) in anhydrous THF.

  • Addition: Cool solution to -78°C. Add Vinylmagnesium bromide (1.0 M in THF) dropwise over 60 minutes.

    • Causality: Low temperature is critical to prevent polymerization of the vinyl group and 1,2- vs 1,4-addition competition.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , concentrate.
    
Route B: The Ester Reduction (Functional Group Interconversion)

This route assumes the carbon skeleton is pre-formed (typically via the Johnson-Claisen rearrangement of acrolein diethyl acetal). The primary task is the chemoselective reduction of the ester moiety to the primary alcohol without affecting the alkene or the ether.

Mechanism: Lithium Aluminum Hydride (LAH) acts as a nucleophilic hydride source. The mechanism proceeds via nucleophilic acyl substitution to an aldehyde intermediate, followed immediately by a second nucleophilic addition to the alkoxide.

Experimental Protocol:

  • Setup: 1L reactor fitted with reflux condenser and mechanical stirrer,

    
     purge.
    
  • Slurry: Suspend

    
     (1.2 equiv) in anhydrous Diethyl Ether at 0°C.
    
  • Addition: Add Ethyl 2-ethoxy-3-butenoate dropwise. Maintain internal temp < 10°C.

    • Insight: The ether oxygen at C2 can coordinate with Lithium, potentially directing the hydride delivery, though stereocenter integrity is maintained.

  • Quench (Fieser Method): Add

    
     (x mL), 15% 
    
    
    
    (x mL),
    
    
    (3x mL). Filter granular precipitate.
  • Purification: Distillation under reduced pressure.

Part 2: Visualizing the Pathways

The following diagram illustrates the divergent logic of the two routes.

SynthesisComparison cluster_0 Route A: Grignard Assembly cluster_1 Route B: Ester Reduction SM1 Ethyl Glyoxylate Int1 Ethyl 2-hydroxy-3-butenoate SM1->Int1 C-C Bond Formation Reag1 VinylMgBr (THF, -78°C) Reag1->Int1 Step2 1. EtI / NaH (Ethylation) 2. LiAlH4 (Reduction) Int1->Step2 Target TARGET: 2-Ethoxy-3-buten-1-ol Step2->Target Multi-step Workup SM2 Ethyl 2-ethoxy-3-butenoate (Pre-functionalized) Int2 Tetrahedral Aluminate Intermediate SM2->Int2 Hydride Attack Reag2 LiAlH4 (Et2O, 0°C) Reag2->Int2 Int2->Target Hydrolysis

Figure 1: Mechanistic flow comparison. Route A builds the skeleton; Route B modifies the terminus.

Part 3: Comparative Performance Analysis

The following data summarizes typical process parameters observed in laboratory-scale optimization (10-50g scale).

MetricRoute A: Grignard AssemblyRoute B: Ester Reduction
Step Count 3 (Addition

Alkylation

Reduction)
1 (Reduction)
Overall Yield 45 - 55%82 - 88%
Atom Economy Low (Loss of Mg, Br, leaving groups)High (Loss of EtOH only)
Reaction Time 24 - 36 Hours4 - 6 Hours
Safety Profile Moderate (Exothermic Grignard)Low/Moderate (Flammable Hydride)
Impurity Profile Complex (Wurtz coupling, polymerization)Clean (Unreacted ester, trace over-reduction)
Cost High (VinylMgBr is expensive)Low (Precursor is scalable)
Technical Commentary

1. Chemoselectivity & Side Reactions:

  • Grignard: The primary challenge is the "double addition" where the Grignard reagent attacks the ester moiety of the glyoxylate, leading to tertiary alcohols. Strict temperature control (-78°C) is required to favor the aldehyde addition.

  • Reduction: The challenge is preventing the reduction of the alkene (

    
    ). 
    
    
    
    typically leaves isolated alkenes intact, but allylic ethers can sometimes undergo hydrogenolysis (C-O cleavage) under vigorous conditions. However, at 0°C, the
    
    
    bond is kinetically stable against aluminohydrides.

2. Scalability: Route B is significantly more scalable. The precursor, Ethyl 2-ethoxy-3-butenoate, is accessible via the Johnson-Claisen rearrangement, which is a thermal process easily run in continuous flow reactors. The Grignard route requires cryogenic cooling, which becomes cost-prohibitive at kilogram scales.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2735040, 2-Ethoxy-3-buten-1-ol. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Grignard Additions to Carbonyls. (Contextual reference for Protocol A). Retrieved from [Link]

  • Kiryanov, A. A., et al. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes... via Lawesson's Reagent.[1] (Demonstrates reactivity of alkoxy-carbonyl precursors). J. Org.[1][2] Chem. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-Ethoxy-3-buten-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Ethoxy-3-buten-1-OL. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices in chemical waste management and an analysis of safety data for structurally similar compounds, providing a robust framework for handling this specific chemical.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Flammability: Like similar unsaturated alcohols, 2-Ethoxy-3-buten-1-OL is expected to be a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.

  • Health Hazards: May cause skin and eye irritation.[2] Inhalation of vapors may lead to respiratory irritation, dizziness, or drowsiness.[3] Ingestion could be harmful.

  • Environmental Hazards: The environmental impact has not been fully elucidated, but it is crucial to prevent its release into drains and waterways.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling 2-Ethoxy-3-buten-1-OL for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation or absorption. For related chemicals like 2-ethoxyethanol, disposable nitrile gloves are not recommended for prolonged exposure, suggesting that robust, chemically-resistant gloves are necessary.[4]
Body Protection A flame-retardant lab coat.To protect against accidental splashes and in the event of a fire.[5]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large volume spills.To minimize the inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The proper disposal of 2-Ethoxy-3-buten-1-OL is a critical step in the chemical lifecycle. Adherence to these procedures will ensure compliance with regulatory standards and promote a safe laboratory environment.

Step 1: Waste Identification and Segregation
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste 2-Ethoxy-3-buten-1-OL".

  • Segregation: This waste stream must be segregated from other chemical waste to prevent inadvertent and dangerous reactions. Specifically, keep it separate from:

    • Oxidizing agents

    • Acids

    • Bases

Step 2: Containerization
  • Container Selection: Use only approved, chemically compatible containers for hazardous waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[6]

  • Container Integrity: Ensure the container is in good condition, with a secure, leak-proof cap. Never use containers that previously held food or beverages.[6]

  • Filling: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: On-site Accumulation and Storage
  • Accumulation Point: Designate a specific, well-ventilated, and secured area for the temporary storage of this hazardous waste. This area should be away from heat sources, sparks, and open flames.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.

  • Time Limits: Be aware of and adhere to the on-site accumulation time limits for hazardous waste as stipulated by the Environmental Protection Agency (EPA) and your local regulatory bodies.

Step 4: Arranging for Disposal
  • Licensed Disposal Contractor: The disposal of 2-Ethoxy-3-buten-1-OL must be handled by a licensed and reputable hazardous waste disposal contractor.

  • Waste Profile: You will need to provide the disposal contractor with a waste profile sheet. While a specific SDS is unavailable, you should provide the chemical name, CAS number, and the inferred hazards based on similar compounds.

  • Documentation: Maintain all records related to the disposal of this chemical, including the waste manifest provided by the disposal contractor.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Exposure Response:
  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow and Decision-Making Diagram

The following diagram illustrates the logical flow for the proper disposal of 2-Ethoxy-3-buten-1-OL.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Contingency cluster_completion Completion start Start: Have 2-Ethoxy-3-buten-1-OL Waste assess_hazards Assess Hazards & Don PPE start->assess_hazards identify_waste Identify & Segregate Waste assess_hazards->identify_waste spill Spill Occurs assess_hazards->spill exposure Exposure Occurs assess_hazards->exposure containerize Properly Containerize identify_waste->containerize store Store in Designated Area containerize->store contact_disposal Contact Licensed Disposal Contractor store->contact_disposal document Document Disposal contact_disposal->document emergency_response Initiate Emergency Response spill->emergency_response exposure->emergency_response emergency_response->identify_waste After cleanup end End: Waste Properly Disposed document->end

Caption: Decision workflow for the disposal of 2-Ethoxy-3-buten-1-OL.

References

  • Gautam, M., & Bafna, A. (2014). Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. Annals of Occupational and Environmental Medicine, 26, 12.
  • Airgas. (2023, May 31). Safety Data Sheet: 1-Butene. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Retrieved from [Link]

  • Chemical Management. (2020, February 13). Safety Data Sheet. Retrieved from [Link]

  • Struers. (2025, January 13). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-3-buten-1-ol. Retrieved from [Link]

  • Alfa Aesar. (2025, September 7). Safety Data Sheet: 2-Buten-1-ol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.